Alisol B 23-acetate
Description
Natural Occurrence and Significance in Phytochemistry
Alisol B 23-acetate is predominantly found in the rhizomes of Alisma orientale (Sam.) Juzep., a plant commonly known as Ze Xie in traditional Chinese medicine. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov The dried rhizomes of Alisma species, collectively referred to as Alismatis rhizoma, have a long history of use in East Asian traditional medicine for various ailments, including inflammatory and vascular diseases. researchgate.netnih.gov this compound is considered one of the major bioactive constituents in Rhizoma Alismatis, contributing to the plant's reported pharmacological activities. frontiersin.org Other Alisma species, such as Alisma lanceolatum and Alisma plantago-aquatica, have also been reported to contain this compound. nih.govresearchgate.netrsc.org
The presence of triterpenoids, including this compound, is a significant aspect of the phytochemistry of Alisma species. frontiersin.orgnih.gov These compounds are considered dominant components and have been studied for their various bioactivities. frontiersin.orgnih.gov
A summary of natural sources is presented in the table below:
| Source Plant Species | Part Used |
| Alisma orientale | Rhizomes |
| Alisma lanceolatum | Reported |
| Alisma plantago-aquatica | Reported |
Overview of Preclinical Research Landscape for this compound
Preclinical research on this compound has explored a range of potential therapeutic areas, primarily focusing on its anti-inflammatory, hepatoprotective, anti-tumor, and lipid-regulating effects. These studies have been conducted using various in vitro and in vivo models to elucidate the biological activities and underlying mechanisms of this compound.
Anti-inflammatory Activity: Studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the activation of mast cells, which are involved in allergic reactions. mdpi.combiomolther.org Research has demonstrated that this compound can decrease the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. frontiersin.orgfrontiersin.orgmdpi.commedscimonit.comresearchgate.netnih.gov The compound has been observed to suppress signaling pathways like TLR/NF-κB/MAPK and Akt/IKK/NF-κB, which are central to inflammatory responses. frontiersin.orgmdpi.com
Hepatoprotective Activity: this compound has shown protective effects against liver injury in preclinical models. It has been investigated for its effects on conditions such as carbon tetrachloride-induced hepatotoxicity and non-alcoholic steatohepatitis (NASH). nih.govnih.govnih.govrsc.org The hepatoprotective mechanisms appear to involve the activation of the farnesoid X receptor (FXR), which plays a key role in bile acid homeostasis and liver regeneration. frontiersin.orgnih.govnih.govnih.govrsc.org this compound has been shown to regulate transporters and enzymes involved in bile acid metabolism and reduce hepatic lipid accumulation, inflammation, and fibrosis. nih.govnih.govnih.govrsc.org
Anti-tumor Activity: Preclinical studies have explored the potential of this compound in inhibiting the growth of various cancer cell lines, including ovarian, colon, lung, and gastric cancer cells. medchemexpress.comnih.govresearchgate.netdovepress.comspandidos-publications.com Research suggests that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation and migration. medchemexpress.comnih.govresearchgate.netdovepress.comspandidos-publications.com Mechanisms identified include influencing pathways such as PI3K/Akt/mTOR and MAPK, promoting ROS generation, and regulating cell cycle progression. medchemexpress.comfrontiersin.orgnih.govresearchgate.netdovepress.comspandidos-publications.com
Lipid-Regulating Effects: this compound has demonstrated effects on lipid metabolism. Studies in hyperlipidemia and atherosclerosis models have indicated that it can help regulate lipid levels. frontiersin.orgnih.govnih.govscilit.comfrontiersin.orgaging-us.com Mechanisms may involve influencing the expression of genes related to cholesterol efflux and lipid metabolism, such as ABCG5/G8 and LXRα. nih.govscilit.comaging-us.com
Other Research Findings: Beyond the primary areas, preclinical research has also investigated this compound's effects on intestinal barrier function, kidney ischemia-reperfusion injury, and allergic asthma. medchemexpress.comfrontiersin.orgbiomolther.orgfrontiersin.org It has also shown antibacterial and antiviral activities, including inhibitory effects against coronaviruses in preclinical models. medchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netnih.gov
A summary of preclinical research findings is presented in the table below:
| Research Area | Observed Effects | Proposed Mechanisms |
| Anti-inflammatory | Inhibition of mast cell activation; decreased pro-inflammatory cytokine production (IL-6, TNF-α, IL-1β). frontiersin.orgfrontiersin.orgmdpi.commedscimonit.comresearchgate.netnih.gov | Suppression of TLR/NF-κB/MAPK and Akt/IKK/NF-κB signaling pathways. frontiersin.orgmdpi.com |
| Hepatoprotective | Protection against liver injury (e.g., CCl4-induced, NASH); reduced hepatic lipid accumulation, inflammation, fibrosis. nih.govnih.govnih.govrsc.org | Activation of Farnesoid X receptor (FXR); regulation of bile acid transporters and enzymes. frontiersin.orgnih.govnih.govnih.govrsc.org |
| Anti-tumor | Inhibition of cancer cell viability, proliferation, migration; induction of apoptosis in various cancer cell lines. medchemexpress.comnih.govresearchgate.netdovepress.comspandidos-publications.com | Modulation of PI3K/Akt/mTOR and MAPK pathways; ROS generation; cell cycle arrest. medchemexpress.comfrontiersin.orgnih.govresearchgate.netdovepress.comspandidos-publications.com |
| Lipid-Regulating | Regulation of lipid levels; reduction of atherosclerotic lesions in models. frontiersin.orgnih.govnih.govscilit.comfrontiersin.orgaging-us.com | Influence on cholesterol efflux genes (ABCG5/G8); activation of LXRα. nih.govscilit.comaging-us.com |
| Intestinal Health | Amelioration of intestinal barrier dysfunction. frontiersin.org | Inhibition of TLR4-NOX1/ROS signaling pathway. frontiersin.org |
| Antiviral | Inhibitory effects against coronaviruses. researchgate.netnih.gov | Blocking viral entry; suppression of proinflammatory T cell responses. researchgate.netnih.gov |
These preclinical findings highlight this compound as a compound with multifaceted biological activities, warranting further investigation into its potential therapeutic applications.
Structure
2D Structure
Properties
IUPAC Name |
[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)butyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAQXKIIGTTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26575-95-1 | |
| Record name | 26575-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Bioproduction and Chemical Derivation of Alisol B 23 Acetate
Isolation and Extraction Methodologies from Alisma orientale Rhizomes
The isolation of Alisol B 23-acetate from Alisma orientale rhizomes typically involves extraction followed by purification techniques. Traditional methods often utilize alcohol extraction google.com. Modern approaches have explored optimized extraction methods to enhance yield and efficiency nih.govnih.gov.
Optimization of Extraction Parameters
Optimization of extraction parameters is crucial for maximizing the yield of this compound. Studies have investigated the effects of various factors, including solvent type, solvent concentration, liquid-solid ratio, extraction time, and extraction cycles nih.govnih.gov.
Response surface methodology (RSM) has been employed to optimize the flash-type extraction of this compound from Alismatis Rhizoma. One study identified optimal conditions as an ethanol (B145695) volume fraction of 80%, a liquid-solid ratio of 12:1, 4 extraction times, and an extraction duration of 114 seconds per time nih.gov. This method was reported to be stable, time-saving, efficient, and suitable for large-scale production, with the advantage of room temperature extraction preserving the compound's integrity nih.gov.
Another study utilizing RSM for optimizing the extraction of Alisol B and Alisol B acetate (B1210297) from Alismatis Rhizoma using methanol (B129727) found optimal conditions to be 81 minutes of extraction time, 76% methanol concentration, and 1.52g of sample weight nih.gov. Under these conditions, the predicted concentration of Alisol B derivatives was estimated to be 0.2388% nih.gov. Methanol was selected as an optimal solvent due to its ability to extract high concentrations of both Alisol B and Alisol B acetate nih.gov.
Here is a summary of optimized extraction parameters from research studies:
| Study | Method | Solvent | Solvent Concentration | Liquid-Solid Ratio | Extraction Times | Extraction Time per Cycle | Predicted Yield (%) |
| nih.gov | Flash-type (RSM) | Ethanol | 80% | 12:1 | 4 | 114 seconds | Not specified |
| nih.gov | Conventional (RSM) | Methanol | 76% | Not specified | Not specified | 81 minutes | 0.2388 (Alisol B derivatives) nih.gov |
Chromatographic Purification Techniques
Chromatographic techniques are essential for purifying this compound from crude plant extracts. Silica (B1680970) gel column chromatography is a common method used for enrichment google.com. Reversed-phase high-performance liquid chromatography (HPLC) is widely used for both analytical and preparative purification of this compound, allowing for its separation from other triterpenoids in the extract researchgate.netnih.gov. HPLC coupled with mass spectrometry (LC/MS) is used for identification and quantification researchgate.netnih.gov. Centrifugal partition chromatography coupled with evaporative light scattering detection (ELSD) has also been reported for the preparative isolation of Alisol B and this compound jst.go.jp. Crystallization, often from solvents like ethyl acetate, is a subsequent step to obtain high-purity this compound google.com. Purity levels exceeding 98% have been achieved using optimized purification protocols involving alcohol extraction, ethyl acetate extraction, silica gel column chromatography, and cooling crystallization with ethyl acetate google.com.
Biosynthetic Pathways of Prototerpane-Type Triterpenoids
Protostane-type triterpenoids, including this compound, are synthesized in Alisma orientale through the mevalonic acid (MVA) pathway frontiersin.orgfrontiersin.org. This pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonate (B85504) frontiersin.orgfrontiersin.org. Mevalonate is then converted to isopentenyl pyrophosphate (IPP), which isomerizes to dimethylallyl pyrophosphate (DMAPP) frontiersin.orgfrontiersin.org. The condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (AOFPPS) in A. orientale, produces geranyl pyrophosphate (GPP) frontiersin.orgfrontiersin.org. Squalene (B77637) is subsequently synthesized by squalene synthase (AOSS) frontiersin.orgfrontiersin.org. Squalene epoxidase (AOSE) then catalyzes the formation of 2,3-oxidosqualene, which is a key intermediate that cyclizes to form the protostane (B1240868) tetracyclic skeleton frontiersin.orgfrontiersin.org. AOFPPS and AOSS are considered rate-limiting enzymes in the biosynthesis of Alisma triterpenoids frontiersin.orgfrontiersin.org. Methyl jasmonate (MeJA) has been shown to regulate the biosynthesis of protostane triterpenes in A. orientale, potentially by influencing the expression of key enzymes in the MVA pathway researchgate.netnih.gov. Proteomic studies have identified differentially abundant proteins, including key enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene epoxidase (SE), oxidosqualene cyclase (OSC), and cytochrome P450s, that are potentially involved in protostane triterpene biosynthesis and are enriched upon MeJA treatment nih.gov.
Semi-synthesis and Derivatization Approaches for this compound Analogues
Semi-synthesis and derivatization approaches are employed to create analogues of this compound, often to explore structure-activity relationships and potentially enhance biological activities frontiersin.orgnih.gov. This compound itself can be considered a derivative of Alisol B, with an acetyl group at the C-23 position nih.gov. The natural presence of various alisol derivatives in Alisma species, such as Alisol A, Alisol B, Alisol A 24-acetate, and Alisol C 23-acetate, suggests potential natural derivatization processes within the plant frontiersin.orgresearchgate.netmedchemexpress.com. Research has focused on designing and synthesizing Alisol B derivatives to investigate their potential therapeutic applications nih.gov. These studies involve structural modifications of the Alisol B skeleton to yield novel compounds with altered properties nih.gov.
Pharmacological Activities and Therapeutic Potential in Preclinical Models of Alisol B 23 Acetate
Anti-inflammatory Effects of Alisol B 23-acetate
The anti-inflammatory activities of this compound have been observed in various preclinical models, where it has been shown to modulate key components of the inflammatory response. frontiersin.orgmedchemexpress.com
Modulation of Cytokine Production and Inflammatory Mediators
This compound has been found to significantly regulate the production of pro-inflammatory and anti-inflammatory cytokines. In cellular models, it dose-dependently reduces the lipopolysaccharide (LPS)-induced elevation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in Caco-2 intestinal cells. frontiersin.org Similarly, in a model of non-small cell lung cancer, this compound was shown to inhibit the polarization of macrophages to the pro-inflammatory M1 type and reverse the induction of M2 macrophages, affecting the secretion of IL-6, IL-1β, IL-10, and Transforming Growth Factor-beta (TGF-β). dovepress.comtandfonline.com
In animal models, this compound has been observed to decrease serum levels of TNF-α, IL-6, and IL-1β in mice with LPS-induced cardiac dysfunction. medchemexpress.com It also reduces serum levels of IL-12 and Interferon-gamma (IFN-γ) in atherosclerotic mice. medchemexpress.com In models of COVID-19, the compound was effective in reducing the pro-inflammatory cytokines Interleukin-17 (IL-17) and IFN-γ in peripheral blood. nih.govnih.gov Furthermore, in a mouse model of allergic asthma, this compound lowered the levels of Th1, Th2, and Th17 inflammatory cytokines in bronchoalveolar lavage fluid. researchgate.net
| Model System | Modulated Cytokines/Mediators | Observed Effect | Reference |
|---|---|---|---|
| LPS-induced Caco-2 Cells | TNF-α, IL-6, IL-1β | Reduced expression | frontiersin.org |
| Macrophage Polarization Model | IL-6, IL-1β, IL-10, TGF-β | Modulated expression, reversing M2 polarization | dovepress.comtandfonline.com |
| LPS-induced Sepsis Mice | TNF-α, IL-6, IL-1β | Decreased serum levels | medchemexpress.com |
| ApoE-/- Atherosclerotic Mice | IL-12, IFN-γ | Reduced serum levels | medchemexpress.com |
| COVID-19 Mouse Model | IL-17, IFN-γ | Reduced levels in peripheral blood | nih.gov |
| Allergic Asthma Mouse Model | Th1/Th2/Th17 Cytokines | Decreased levels in bronchoalveolar lavage fluid |
Impact on Specific Inflammatory Pathways in Cellular Models
Research into the molecular mechanisms of this compound has identified its interaction with key inflammatory signaling pathways. In Caco-2 cells stimulated with LPS, this compound was shown to inhibit the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1) signaling pathway. frontiersin.orgresearchgate.net This inhibition subsequently leads to a reduction in the generation of reactive oxygen species (ROS), which are significant contributors to inflammatory processes. frontiersin.orgresearchgate.net Studies have also implicated its role in modulating the NF-κB and Nrf2 pathways, which are critical regulators of the inflammatory and oxidative stress responses. escholarship.org In mast cells, which are key players in allergic reactions, this compound has been found to inhibit spleen tyrosine kinase (Syk), an essential component in the signaling cascade that leads to degranulation and the release of inflammatory mediators. researchgate.net
Anti-inflammatory Efficacy in Animal Models of Inflammation
The anti-inflammatory effects of this compound have been validated in several animal models of inflammatory diseases.
Sepsis and Cardiac Dysfunction : In a mouse model of LPS-induced sepsis, this compound significantly improved the 48-hour survival rate. medchemexpress.com It also restored cardiac function and reduced inflammatory cell infiltration in the myocardial tissue by suppressing the TLR4/NOX2 pathway. medchemexpress.commedchemexpress.com
Allergic Asthma : In an ovalbumin-induced allergic asthma mouse model, administration of the compound lowered pulmonary resistance and reduced the infiltration of immune cells in the lungs. exlibrisgroup.com It also suppressed inflammatory responses around the peribronchial and perivascular regions. researchgate.netexlibrisgroup.com
Atherosclerosis : In ApoE-/- mice, a model for atherosclerosis, this compound was found to alleviate inflammation, contributing to the amelioration of atherosclerotic lesions. medchemexpress.com
Allergic Reaction : The compound was shown to inhibit IgE-mediated vascular permeability and ear swelling in a passive cutaneous anaphylaxis (PCA) mouse model. medchemexpress.com
| Animal Model | Key Findings | Reference |
|---|---|---|
| LPS-induced Sepsis | Improved survival rate, restored cardiac function, reduced myocardial inflammation. | medchemexpress.com |
| Allergic Asthma | Lowered pulmonary resistance, reduced immune cell counts and inflammation in the lungs. | exlibrisgroup.com |
| Atherosclerosis (ApoE-/- mice) | Reduced serum inflammatory markers (IL-12, IFN-γ). | medchemexpress.com |
| Passive Cutaneous Anaphylaxis | Inhibited IgE-mediated vascular permeability and ear swelling. | medchemexpress.com |
Anticancer Research on this compound
This compound has emerged as a compound of interest in oncology research, demonstrating cytotoxic activity against a variety of cancer cell lines through the induction of apoptosis and cell cycle arrest. medchemexpress.comnih.gov
Induction of Apoptosis in Cancer Cell Lines
This compound has been shown to induce apoptosis, or programmed cell death, in multiple cancer cell lines.
Non-Small Cell Lung Cancer (NSCLC) : In A549 lung cancer cells, it promotes apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov This leads to an upregulation of the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis. nih.gov
Gastric Cancer : In AGS gastric cancer cells, this compound induces apoptosis through the mitochondrial pathway, characterized by the downregulation of Bcl-2 and survivin proteins and the upregulation of the pro-apoptotic protein Bax. spandidos-publications.comingentaconnect.com This process is also associated with the activation of caspase-3 and -9 and an increase in ROS production. spandidos-publications.comingentaconnect.com
Colon Cancer : The compound induces apoptotic cell death in HCT116 and SW620 colon cancer cells, a process linked to the generation of ROS and the activation of the JNK signaling pathway. nih.gov
Liver Cancer : A quantitative proteomic study on HepG2 hepatoma cells revealed that this compound triggers cell death and apoptosis, potentially through the inhibition of the mTOR pathway. nih.gov
| Cancer Cell Line | Key Apoptotic Mechanisms | Reference |
|---|---|---|
| A549 (NSCLC) | Inhibition of PI3K/AKT/mTOR pathway; Upregulation of Bax/Bcl-2 ratio. | nih.gov |
| AGS (Gastric Cancer) | Mitochondrial pathway activation; Downregulation of Bcl-2 and survivin; Upregulation of Bax; Activation of caspase-3 and -9. | spandidos-publications.comingentaconnect.com |
| HCT116 & SW620 (Colon Cancer) | Induction of ROS generation; Activation of JNK pathway. | nih.gov |
| HepG2 (Liver Cancer) | Inhibition of mTOR signaling. | nih.govresearchgate.net |
Cell Cycle Arrest Mechanisms in Cancer Cells
In addition to inducing apoptosis, this compound has been found to inhibit cancer cell proliferation by causing cell cycle arrest, primarily in the G1 phase. nih.govnih.gov This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their division.
In non-small cell lung cancer cells (A549) and human colon cancer cells, treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle. nih.govnih.gov Studies on ovarian cancer cells also confirmed its ability to induce G1 phase arrest. dntb.gov.ua The molecular basis for this effect is linked to the downregulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to reduce the protein levels of Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin D1. medchemexpress.comnih.gov These proteins are crucial for the progression of the cell cycle through the G1 phase. nih.gov
| Cancer Cell Line | Phase of Arrest | Molecular Mechanism | Reference |
|---|---|---|---|
| A549 (NSCLC) | G1 Phase | - | nih.gov |
| HCT116 & SW620 (Colon Cancer) | G1 Phase | - | nih.gov |
| Ovarian Cancer Cells | G1 Phase | Downregulation of CDK4, CDK6, Cyclin D1. | medchemexpress.comdntb.gov.ua |
| HepG2 (Liver Cancer) | G1 Phase | Downregulation of CDK4 and Cyclin D1. | nih.gov |
Inhibition of Cancer Cell Migration and Invasion
This compound has demonstrated notable capabilities in hindering the migration and invasion of various cancer cells, which are crucial processes in tumor metastasis. In non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound significantly reduced both cell mobility and invasion. nih.gov Similar inhibitory effects on cell invasion and migration have been observed in hepatocellular carcinoma (HCC) cells, which were associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 activities. nih.gov Studies on ovarian cancer cell lines (A2780, A2780/Taxol, and HEY) also confirmed that this compound suppresses migration and invasion. medchemexpress.com The underlying mechanism for these effects in some cancer types appears to be linked to the PI3K/Akt signaling pathway. nih.gov
| Cancer Type | Cell Line(s) | Observed Effects | Associated Mechanisms |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Significantly reduced cell mobility and invasion. nih.gov | - |
| Hepatocellular Carcinoma (HCC) | - | Inhibited cell invasion and migration. nih.gov | Downregulation of MMP-2 and MMP-9 activities; associated with PI3K/Akt pathway. nih.gov |
| Ovarian Cancer | A2780, A2780/Taxol, HEY | Suppressed migration and invasion. medchemexpress.com | Downregulation of MMP-2/9. medchemexpress.com |
Reversal of Multidrug Resistance in Neoplastic Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). This compound has been identified as a potential MDR reversal agent. nih.gov It has been shown to restore the sensitivity of P-gp-overexpressing cancer cell lines, specifically HepG2-DR and K562-DR, to various anti-tumor drugs. nih.gov The mechanism involves increasing the intracellular accumulation of chemotherapeutic agents, such as doxorubicin (B1662922), and slowing the efflux of P-gp substrates like rhodamine-123 from MDR cells. nih.gov this compound appears to interact directly with P-gp, as it inhibits the photoaffinity labeling of P-gp and stimulates its ATPase activity, suggesting it may be a substrate for the transporter. nih.gov This action helps to overcome the resistance of cancer cells to treatment. nih.gov
| MDR Cell Line(s) | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| HepG2-DR, K562-DR | Restored sensitivity to P-gp substrate anti-tumor agents. nih.gov | Increased intracellular doxorubicin accumulation and slowed rhodamine-123 efflux. nih.gov |
| - | Restored the ability of vinblastine (B1199706) to cause G2/M arrest in MDR cells. nih.gov | Inhibited photoaffinity labeling of P-gp and stimulated P-gp ATPase activity. nih.gov |
| - | Acts as a partial non-competitive inhibitor of P-gp. nih.gov | Inhibits the function of ABC drug efflux transporters. nih.gov |
Effects on Tumor Microenvironment Components in Preclinical Studies
The tumor microenvironment (TME) plays a critical role in cancer development, and this compound has been shown to modulate key components within it. Specifically, its effect on macrophage polarization is noteworthy. tandfonline.comnih.gov In preclinical models of non-small cell lung cancer, this compound promoted the polarization of macrophages towards an anti-tumor M1 phenotype and inhibited the pro-tumor M2 phenotype. tandfonline.comdovepress.com This shift in macrophage balance contributes to an anti-cancer environment by promoting cancer cell apoptosis and inhibiting invasion and migration. tandfonline.comnih.gov The study indicated that this compound achieves this by targeting CD11b/CD18. tandfonline.comdovepress.com By influencing the polarization of tumor-associated macrophages (TAMs), this compound can inhibit the development of lung cancer. tandfonline.com
Immunomodulatory Properties of this compound
Regulation of Immune Cell Responses
This compound exhibits immunomodulatory effects by directly influencing the behavior of immune cells. It has been found to suppress proinflammatory T-cell responses. nih.gov Specifically, in animal models of viral infection, the compound reduced the levels of proinflammatory cytokines such as interleukin 17 (IL-17) and interferon-gamma (IFNγ) in peripheral blood. nih.gov It also remarkably inhibited the secretions of IFNγ and IL-17 in cultured human and mouse lymphocytes in vitro. nih.gov Furthermore, as mentioned previously, it regulates the immune response within the tumor microenvironment by promoting the polarization of macrophages towards the M1 phenotype, which is involved in anti-tumor immunity. tandfonline.comdovepress.com
Impact on Hypersensitivity Reactions in Animal Models
The compound has demonstrated significant anti-allergic properties in various animal models of hypersensitivity. nih.gov In a mouse model of passive cutaneous anaphylaxis (PCA), an acute allergy model, this compound attenuated the allergic response. nih.govmdpi.com It has also shown efficacy in a mouse model of ovalbumin (OVA)-induced allergic asthma, where its administration lowered pulmonary resistance and reduced immune cell counts and inflammation. biomolther.org The mechanism behind these effects involves the inhibition of mast cell activation. nih.govmdpi.com this compound inhibits the degranulation of mast cells and decreases the synthesis and production of pro-inflammatory mediators like leukotriene C4 and interleukin-6. nih.govmdpi.com This is achieved by inhibiting spleen tyrosine kinase (Syk) and its downstream signaling pathways. mdpi.com
| Animal Model | Key Findings | Underlying Mechanism |
|---|---|---|
| Passive Cutaneous Anaphylaxis (PCA) in mice | Attenuated allergic responses. nih.govmdpi.com | Inhibition of mast cell activation. nih.govmdpi.com |
| Ovalbumin (OVA)-induced allergic asthma in mice | Lowered pulmonary resistance, reduced immune cell counts and inflammation. biomolther.org | Suppression of immune responses in dendritic cells and mast cells. |
Hepatoprotective Investigations of this compound
This compound has been investigated for its liver-protective effects and has shown positive results in preclinical studies. nih.gov In a mouse model of acute hepatotoxicity induced by carbon tetrachloride (CCl4), this compound provided dose-dependent protection. nih.gov The protective mechanism is linked to the activation of the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.govnih.gov By activating FXR, the compound promotes hepatocyte proliferation and reduces hepatic bile acids by regulating the expression of transporters and synthetic enzymes. nih.gov Additionally, this compound induces the phosphorylation of STAT3, which leads to decreased hepatocyte apoptosis. nih.gov These findings suggest that the hepatoprotective effect of this compound is due to FXR and STAT3-mediated gene regulation. nih.gov Its role in activating FXR has also been noted in the context of protecting against non-alcoholic steatohepatitis (NASH). mdpi.com
Amelioration of Hepatic Steatosis and Fibrosis in Preclinical Models
This compound has shown considerable efficacy in mitigating non-alcoholic steatohepatitis (NASH), a condition characterized by fat accumulation, inflammation, and subsequent fibrosis in the liver. In a preclinical model where mice were fed a methionine and choline-deficient (MCD) diet to induce NASH, administration of this compound led to significant improvements. nih.govnih.gov The treatment dose-dependently decreased the elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver injury. nih.gov
Histological examination of the liver tissue from these models revealed that this compound treatment markedly reduced hepatic triglyceride accumulation, inflammatory cell infiltration, and the progression of liver fibrosis. nih.govnih.gov The mechanisms behind these effects are linked to the activation of the farnesoid X receptor (FXR), a nuclear receptor crucial for regulating lipid and bile acid metabolism. nih.govnih.gov The protective effects of this compound were mimicked by the known FXR agonist CDCA and nullified by the co-administration of the FXR antagonist guggulsterone, confirming the FXR-dependent nature of its action. nih.govnih.gov
Mechanistically, this compound influences lipid metabolism by decreasing hepatic lipogenesis—reducing the levels of SREBP-1c, FAS, ACC1, and SCD1—and simultaneously increasing lipid metabolism by inducing PPARα, CPT1α, ACADS, and LPL. nih.gov The reduction in inflammation was associated with decreased serum levels of inflammatory markers such as mKC and MCP-1. nih.gov
Table 1: Effects of this compound on Key Markers in a Mouse Model of NASH
| Parameter | Effect of this compound Treatment | Mechanism/Associated Pathway |
|---|---|---|
| Serum ALT & AST Levels | Significantly Decreased | Reduction of liver injury |
| Hepatic Triglyceride Accumulation | Significantly Reduced | Decreased hepatic lipogenesis (↓ SREBP-1c, FAS) |
| Inflammatory Cell Infiltration | Significantly Reduced | Decreased inflammatory markers (↓ mKC, MCP-1) |
| Hepatic Fibrosis | Significantly Reduced | Decreased expression of fibrosis markers |
| FXR Activation | Activated | Central mechanism for hepatoprotective effects |
Promotion of Liver Regeneration Mechanisms
The capacity of the liver to regenerate after injury is critical for recovery from conditions like surgical resection. This compound has been found to promote liver regeneration in mice following a partial hepatectomy. nih.govresearchgate.net The primary mechanism for this regenerative effect is the activation of the farnesoid X receptor (FXR). nih.govresearchgate.net
In a mouse model of partial hepatectomy, treatment with this compound dose-dependently accelerated hepatocyte proliferation. nih.gov This was evidenced by the upregulation of proteins essential for cell cycle progression, including forkhead box M1b (FoxM1b), Cyclin D1, and Cyclin B1. nih.govresearchgate.net Concurrently, it attenuated liver injury by reducing the accumulation of toxic hepatic bile acids. This is achieved by inhibiting the expression of Cyp7a1 (a key enzyme in bile acid synthesis) and inducing the efflux transporter Bsep. nih.gov The crucial role of FXR in this process was confirmed when the regenerative effects of this compound were abolished by the FXR antagonist guggulsterone and in experiments where FXR was silenced. nih.govresearchgate.net
Attenuation of Hepatotoxicity in Experimental Models
This compound demonstrates a protective role against chemically induced liver damage. In a mouse model of hepatotoxicity and cholestasis induced by alpha-naphthylisothiocyanate (ANIT), this compound provided significant protection. nih.gov The compound's protective action is attributed to its ability to activate FXR, which in turn regulates the transporters and enzymes involved in maintaining bile acid homeostasis. nih.gov The ameliorative effects on liver histology and the regulation of these transporters and enzymes were reversed by the FXR antagonist guggulsterone, underscoring the FXR-dependent mechanism. nih.gov
Nephroprotective Studies with this compound
Beyond its effects on the liver, this compound has been investigated for its potential to protect the kidneys from various forms of injury and disease progression.
Protection Against Renal Ischemia-Reperfusion Injury
Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI). This compound has been identified as a naturally occurring FXR agonist that can protect against this type of injury. ecnu.edu.cnresearchgate.net In mouse models of renal IRI, treatment with this compound significantly attenuated AKI. researchgate.net This protective effect was observed in wild-type mice but not in FXR knockout mice, confirming that the renoprotection is mediated through the activation of renal FXR. researchgate.net By activating FXR, this compound helps to reduce renal tubular apoptosis, ameliorate oxidative stress, and suppress the expression of inflammatory factors. researchgate.net
Regulation of Chronic Kidney Disease Progression in Animal Models
This compound has shown promise in slowing the progression of chronic kidney disease (CKD). nih.govnih.gov Studies using 5/6 nephrectomized (NX) and unilateral ureteral obstructed (UUO) rat models demonstrated that it can attenuate renal fibrosis. nih.govnih.govescholarship.org Treatment with this compound led to several positive outcomes, including lowered blood pressure, reduced serum creatinine and proteinuria, and inhibition of the epithelial-to-mesenchymal transition in the kidneys. nih.govnih.govescholarship.org
The compound's mechanism of action in CKD involves the regulation of the renin-angiotensin system (RAS) and the gut-kidney axis. nih.govnih.govescholarship.org It was found to re-establish a healthy gut microbiome, which is often disrupted in CKD. nih.govnih.gov Furthermore, this compound suppresses the transforming growth factor-β (TGF-β)/Smad3 signaling pathway, a key pathway in the development of fibrosis, while preserving the expression of the inhibitory Smad7. nih.govnih.gov
Table 2: Effects of this compound in Animal Models of Chronic Kidney Disease
| Finding | Animal Model | Observed Effect |
|---|---|---|
| Reduced Renal Fibrosis | NX and UUO rats | Inhibited expression of collagen I, fibronectin, vimentin |
| Improved Renal Function | NX rats | Reduced serum creatinine and proteinuria |
| Lowered Blood Pressure | NX rats | Demonstrated antihypertensive effect |
| Regulated Gut Microbiome | NX rats | Re-established dysbiosis of the gut microbiome |
| Inhibited Profibrotic Signaling | NX and UUO rats | Suppressed TGF-β/Smad3 pathway, preserved Smad7 |
Mechanisms of Autophagy-Mediated Renal Cell Apoptosis
Research into the cellular mechanisms of this compound has revealed its involvement in autophagy and apoptosis in renal cells. In human renal proximal tubular cells, the compound has been shown to induce autophagy, which in turn mediates apoptosis and contributes to nephrotoxicity. researchgate.net This process is regulated through the PI3K/Akt/mTOR signaling pathway. researchgate.net While this finding highlights a potential for nephrotoxicity, it also provides insight into the compound's potent cell-signaling activities, which could be harnessed therapeutically under different contexts, such as in cancer, where inducing apoptosis is a desired outcome. spandidos-publications.com
Anti-atherosclerotic and Lipid-Lowering Effects of this compound
This compound, a naturally occurring triterpenoid (B12794562) isolated from the rhizomes of Alisma orientalis, has demonstrated significant potential in combating atherosclerosis and dyslipidemia in various preclinical studies. Its multifaceted mechanism of action targets key pathways in cholesterol metabolism and lipid regulation, leading to beneficial effects on plasma lipid profiles and the reduction of atherosclerotic plaques.
Regulation of Cholesterol Metabolism in Animal Models
Furthermore, this compound has been found to modulate bile acid metabolism through the activation of the hepatic farnesoid X receptor (FXR)-bile salt export pump (BSEP) signaling pathway. nih.gov In a study involving ovariectomized LDLR-/- mice, administration of this compound led to an increase in the excretion of fecal cholesterol and bile acids. nih.govmedchemexpress.com This was associated with the activation of hepatic FXR, which in turn upregulates the expression of BSEP, a transporter responsible for pumping bile salts out of liver cells. nih.gov This process helps to reduce the cholesterol content in the liver and promotes its elimination from the body, thereby alleviating atherosclerosis. nih.gov
Another important aspect of its regulatory role is the promotion of cholesterol efflux, the process by which excess cholesterol is removed from cells. This compound has been identified as a promoter of cholesterol efflux from dendritic cells, which are key immune cells involved in the development of atherosclerosis. abmole.com This effect is mediated by the upregulation of the PPARγ/LXRα signaling pathway, which increases the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), crucial players in reverse cholesterol transport. abmole.com
Effects on Lipid Profiles in Hyperlipidemic Models
In various hyperlipidemic animal models, this compound has consistently demonstrated its ability to improve lipid profiles. Studies in hyperlipidemic mice have shown that treatment with this compound leads to a significant reduction in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). thailandmedical.newsmedchemexpress.com Concurrently, it has been observed to increase the levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol". thailandmedical.news
For instance, in ApoE-/- atherosclerotic mice, a model that spontaneously develops high cholesterol and atherosclerotic lesions, oral administration of this compound reduced serum triglycerides and increased HDL-C levels. medchemexpress.com The comprehensive effect on the lipid profile underscores its potential as a lipid-lowering agent.
Table 1: Effects of this compound on Lipid Profiles in Hyperlipidemic Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Hyperlipidemic Mice | Significantly decreased TC, TG, and LDL-C; increased HDL-C. | thailandmedical.news |
| ApoE-/- Mice | Reduced serum TG; increased HDL-C. | medchemexpress.com |
| Ovariectomized LDLR-/- Mice | Reduced liver lipid deposition. | nih.govmedchemexpress.com |
Impact on Atherosclerotic Lesion Formation
By favorably modulating cholesterol metabolism and lipid profiles, this compound exerts a direct impact on the development and progression of atherosclerosis. In preclinical models, treatment with the compound has been shown to ameliorate the formation of atherosclerotic lesions. nih.govmedchemexpress.com
In ovariectomized LDLR-/- mice, a model for postmenopausal atherosclerosis, this compound treatment resulted in a reduction of atherosclerotic plaque damage. nih.gov This protective effect is linked to its ability to increase the excretion of cholesterol and bile acids, thereby reducing the lipid burden on the arterial walls. nih.govmedchemexpress.com The anti-inflammatory properties of this compound also likely contribute to the stabilization of atherosclerotic plaques, although this is an area of ongoing investigation. abmole.com
Antiviral Activities of this compound
Recent scientific investigations have unveiled a promising new facet of this compound's pharmacological profile: its potent antiviral activity, particularly against coronaviruses. This discovery has opened up new avenues for its potential application in the treatment of viral infections.
Inhibition of Viral Entry Mechanisms (e.g., Coronaviruses)
A key mechanism underlying the antiviral effect of this compound is its ability to block the entry of coronaviruses into host cells. thailandmedical.newsnih.gov The primary target for this action has been identified as the angiotensin-converting enzyme 2 (ACE2) receptor, which is utilized by SARS-CoV-2 and other coronaviruses to gain entry into human cells. thailandmedical.newsnih.gov
Hydrogen/deuterium (B1214612) exchange mass spectrometry analysis has revealed that this compound can directly interact with the ACE2 receptor, thereby inhibiting the binding of the viral spike protein to the receptor. nih.gov By interfering with this crucial initial step of infection, the compound effectively prevents the virus from entering and replicating within the host cells. thailandmedical.newsnih.gov This mechanism of action suggests a potential for broad-spectrum activity against viruses that rely on ACE2 for entry. thailandmedical.news
Broad-Spectrum Antiviral Potential in in vitro Assays
In vitro studies have confirmed the broad-spectrum anti-coronavirus activity of this compound. thailandmedical.news Laboratory assays have demonstrated its inhibitory effects against a range of coronaviruses, including Middle East Respiratory Syndrome coronavirus (MERS-CoV) and various SARS-CoV-2 variants, such as the Alpha, Delta, and Omicron strains. thailandmedical.news This suggests that its mechanism of targeting the ACE2 receptor is effective across different viral mutations in the spike protein. thailandmedical.newsnih.gov
The prophylactic administration of this compound has also shown efficacy in animal models. For example, in hamsters infected with the Omicron variant, intranasal treatment significantly reduced the viral load in the lung tissues. nih.gov Similarly, in human ACE2 transgenic mice, the compound effectively lowered the viral load in the nasal turbinates. nih.gov These findings highlight its potential as both a preventive and therapeutic agent against coronavirus infections. thailandmedical.newsnih.gov
Table 2: In Vitro Antiviral Activity of this compound against Coronaviruses
| Virus | Key Findings | Reference |
|---|---|---|
| MERS-CoV | Exhibited inhibitory effects. | thailandmedical.news |
| SARS-CoV-2 (Alpha, Delta, Omicron variants) | Exhibited inhibitory effects. | thailandmedical.news |
| SARS-CoV-2 (Omicron variant in hamster model) | Intranasal administration significantly attenuated viral load in lung tissues. | nih.gov |
| SARS-CoV-2 (Omicron variant in hACE2 mice) | Effectively alleviated viral load in nasal turbinate. | nih.gov |
Gastrointestinal Protective Effects of this compound
This compound, a naturally occurring triterpenoid found in the rhizome of Alisma orientale (Alismatis Rhizoma), has demonstrated significant gastrointestinal protective effects in preclinical studies. nih.govmedchemexpress.com This compound has been a subject of interest for its potential therapeutic applications in inflammatory bowel diseases and colitis-associated cancer (CAC). nih.govnih.gov Its protective mechanisms are multifaceted, primarily involving the enhancement of the intestinal barrier integrity and the modulation of the gut microbiota composition. nih.gov
Amelioration of Intestinal Barrier Dysfunction
The intestinal barrier is a critical defense mechanism, and its disruption is a key factor in the pathogenesis of various gastrointestinal disorders. This compound has been shown to effectively ameliorate intestinal barrier dysfunction by targeting several key components of this barrier.
Research has indicated that this compound can enhance the expression of tight junction proteins, which are essential for maintaining the integrity of the epithelial layer. nih.govnih.gov In in vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, this compound was found to upregulate the expression and restore the proper localization of crucial tight junction proteins such as occludin and zonula occludens-1 (ZO-1). nih.govnih.gov This action helps to decrease intestinal permeability and prevent the passage of harmful substances from the gut lumen into the bloodstream. medchemexpress.comnih.govnih.gov
Furthermore, in a mouse model of azoxymethane/dextran sodium sulfate (AOM/DSS)-induced colitis-associated cancer, administration of this compound led to an upregulation of mucin-2, a key component of the protective mucus layer in the intestine. nih.gov The compound also increased the expression of tight junction proteins including JAM-A, claudin-1, ZO-1, and occludin in the colon tissue of these mice. medchemexpress.com
The mechanism underlying these effects involves the inhibition of inflammatory signaling pathways. This compound has been shown to suppress the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1)/Reactive Oxygen Species (ROS) signaling pathway in Caco-2 cells, thereby reducing inflammation and preventing the disruption of tight junctions. nih.govnih.govmedchemexpress.com In CAC mouse models, it has been observed to inhibit the activation of the TLR/NF-κB/MAPK signaling pathways, which play a crucial role in the inflammatory response that can lead to barrier dysfunction. nih.govmedchemexpress.com By downregulating the phosphorylation of key proteins like p38, ERK, and JNK, this compound helps to mitigate the inflammatory cascade and preserve the intestinal barrier. nih.gov
The table below summarizes the effects of this compound on key markers of intestinal barrier function in a preclinical model of colitis-associated cancer. medchemexpress.com
| Protein | Effect of this compound |
| Mucin-2 | Upregulation |
| JAM-A | Upregulation |
| Claudin-1 | Upregulation |
| ZO-1 | Upregulation |
| Occludin | Upregulation |
Modulation of Gut Microbiota Composition in Colitis-Associated Cancer Models
The gut microbiota plays a pivotal role in maintaining intestinal homeostasis, and its dysbiosis is closely linked to the development of colitis-associated cancer. nih.gov Preclinical studies have revealed that this compound can beneficially modulate the composition of the gut microbiota in a mouse model of AOM/DSS-induced CAC. nih.gov
In this model, the administration of this compound was associated with an increase in the diversity of the gut microbial community. nih.gov Specifically, the treatment led to a notable increase in the abundance of beneficial bacteria, including Bacteroides, Lactobacillus, and Alloprevotella. nih.gov Conversely, there was a significant reduction in the populations of pathogenic bacteria such as Klebsiella, Citrobacter, and Akkermansia. nih.gov
This shift in the gut microbiota composition is significant as it helps to restore a healthier microbial balance. The increase in beneficial bacteria can contribute to the production of short-chain fatty acids and other metabolites that nourish the intestinal epithelium and have anti-inflammatory properties. The reduction in pathogenic bacteria, on the other hand, decreases the load of endotoxins and other pro-inflammatory molecules that can damage the intestinal barrier and promote tumorigenesis. nih.gov
The table below illustrates the changes in the relative abundance of key gut microbial genera following treatment with this compound in a colitis-associated cancer model. nih.gov
| Microbial Genera | Effect of this compound Intervention |
| Bacteroides | Increased |
| Lactobacillus | Increased |
| Alloprevotella | Increased |
| Klebsiella | Reduced |
| Citrobacter | Reduced |
| Akkermansia | Reduced |
Other Emerging Pharmacological Activities of this compound
Anti-osteoporotic Effects
Currently, there is a lack of direct scientific evidence from preclinical models specifically investigating the anti-osteoporotic effects of this compound. While related compounds such as Alisol A 24-acetate and Alisol B have been studied for their potential roles in inhibiting osteoclast differentiation and preventing bone loss, dedicated research on the direct impact of this compound on bone metabolism, including its effects on osteoblasts and osteoclasts, is not available in the reviewed scientific literature. nih.govnih.govnih.gov Therefore, its potential as an anti-osteoporotic agent remains to be elucidated.
Molecular Mechanisms and Signaling Pathways Mediated by Alisol B 23 Acetate
Nuclear Receptor Modulation by Alisol B 23-acetate
Nuclear receptors are a class of proteins that regulate gene expression and play crucial roles in development, metabolism, and homeostasis. This compound has been shown to interact with specific nuclear receptors, thereby influencing downstream gene expression and cellular processes.
Farnesoid X Receptor (FXR) Agonism and Downstream Gene Expression
This compound is recognized as a naturally occurring agonist of the Farnesoid X Receptor (FXR). medchemexpress.comfrontiersin.orgresearchgate.netencyclopedia.pub FXR is a ligand-activated nuclear receptor primarily involved in regulating bile acid metabolism, lipid and glucose homeostasis, and inflammatory responses. researchgate.net
Activation of FXR by this compound has been demonstrated in various experimental models. In vitro studies using HEK293T cells co-transfected with phFXR and an FXR-dependent reporter (EcRE-LUC) have shown that this compound exhibits FXR agonist effects. frontiersin.orgresearchgate.net Molecular docking studies further support the binding of this compound to FXR. biomolther.orgresearchgate.net
In animal models, this compound treatment has been shown to activate renal FXR and induce the expression of FXR downstream genes in mouse kidneys, offering protection against ischemia-reperfusion injury. researchgate.netencyclopedia.pub In mice with non-alcoholic steatohepatitis (NASH), this compound treatment activated FXR target genes, contributing to the amelioration of hepatic steatosis, inflammation, and fibrosis. medchemexpress.comnih.gov The protective effects of this compound against NASH were found to be FXR-dependent, as co-administration with an FXR antagonist abrogated these effects. nih.gov
Studies have also indicated that this compound activates hepatic FXR-BSEP signaling in ovariectomized LDLR-/- mice, leading to increased fecal cholesterol and bile acid excretion, reduced liver lipid deposition, and amelioration of atherosclerotic lesions. medchemexpress.comencyclopedia.pubmdpi.com
Liver X Receptor alpha (LXRα) Pathway Regulation
Research suggests that this compound can influence the Liver X Receptor alpha (LXRα) pathway. LXRα is another nuclear receptor that plays a key role in cholesterol and lipid metabolism. encyclopedia.pub
In vitro studies using Caco-2 cells exposed to high fat concentrations demonstrated that this compound increased the expression of LXRα and its downstream target genes, such as ATP-binding cassette transfer proteins G5/G8 (ABCG5/G8), which are involved in cholesterol efflux. nih.govnih.govscilit.com Inhibition of LXRα significantly eliminated the effect of this compound on decreasing intracellular lipid accumulation in these cells. nih.govnih.gov Furthermore, this compound had a negative effect on Acyl-CoA cholesterol acyltransferase 2 (ACAT2), an enzyme involved in cholesterol esterification, and this effect was linked to the LXRα pathway. nih.govnih.gov These findings suggest that this compound can reduce the absorption of dietary lipids by affecting the LXRα-ACAT2-ABCG5/G8 pathway, contributing to its anti-atherosclerotic effects. nih.govnih.gov
Kinase Inhibition and Activation by this compound
Protein kinases are critical components of cellular signaling networks, regulating a wide array of cellular functions through phosphorylation. This compound has been shown to modulate the activity of several kinases.
Spleen Tyrosine Kinase (Syk) Inhibition
This compound has been identified as an inhibitor of Spleen Tyrosine Kinase (Syk). medchemexpress.combiomolther.orgnih.govnih.govdntb.gov.ua Syk is a key enzyme involved in signaling pathways downstream of various receptors, including immune receptors like FcεRI on mast cells. nih.govdntb.gov.ua
Studies investigating the anti-allergic properties of this compound have shown that it inhibits IgE/antigen-mediated mast cell activation and degranulation. biomolther.orgnih.govnih.gov This effect is mediated, at least in part, through the inhibition of Syk and its downstream signaling molecules, including phospholipase Cγ (PLCγ). nih.govnih.gov Inhibition of Syk activity in dendritic cells has also been suggested as a mechanism by which this compound ameliorates allergic asthma. biomolther.org
Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Pathway Modulation
The PI3K/AKT/mTOR pathway is a crucial signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. spandidos-publications.comresearchgate.netfrontiersin.orgdovepress.compatrinum.chpatrinum.ch this compound has been shown to modulate this pathway, primarily through inhibition.
In human renal proximal tubular (HK-2) cells, this compound was found to induce autophagy and apoptosis by significantly inhibiting the PI3K/Akt/mTOR signaling pathway. frontiersin.orgpatrinum.chpatrinum.ch This inhibition led to changes in the expression of proteins involved in apoptosis (e.g., decreased Bcl-2 and Bcl-xl) and autophagy (e.g., increased LC3II/LC3I ratio and Beclin-1). frontiersin.orgpatrinum.chpatrinum.ch
Studies on non-small cell lung cancer (NSCLC) cells have also demonstrated that this compound inhibits cell viability and induces apoptosis by affecting the PI3K/AKT/mTOR signaling pathway. spandidos-publications.comdovepress.com Treatment with this compound significantly reduced the protein levels of phosphorylated PI3K, AKT, and mTOR in NSCLC cells. spandidos-publications.com
The PI3K/Akt/mTOR pathway is considered central to the mechanism of action of alisols, including this compound, particularly in their anti-proliferative and anti-metastatic activities, although other pathways are also implicated. researchgate.netmdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)
Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are involved in a wide range of cellular processes such as proliferation, differentiation, stress response, and apoptosis. frontiersin.orgmdpi.com this compound has been shown to modulate these pathways, with effects varying depending on the cell type and context.
In some cancer cell lines, such as human colon cancer cells (HCT116 and SW620), this compound has been shown to induce autophagic-dependent apoptosis via JNK activation. medchemexpress.comnih.gov Treatment with this compound increased the phosphorylation of JNK in these cells, and inhibition of JNK partially rescued the loss of cell viability. nih.gov
In gastric cancer cells (AGS cells), this compound treatment led to the activation (increased phosphorylation) of ERK, JNK, and p38 MAPK pathways, suggesting a role for MAPK activation in its anti-proliferative effects in this context. spandidos-publications.com The phosphorylation of these proteins increased in a time-dependent manner after this compound treatment. spandidos-publications.com
Conversely, in a mouse model of colitis-associated colorectal cancer (CAC), this compound treatment significantly reduced the phosphorylation of p38-MAPK, ERK, and JNK. frontiersin.orgfrontiersin.org This suggests that this compound can inhibit MAPK activation in certain inflammatory and cancer settings, contributing to its protective effects by improving inflammatory status. frontiersin.org
This compound has also been shown to inhibit MAPK pathways (ERK, JNK, and p38) in the context of mast cell activation, alongside its effects on Syk and the PI3K/AKT/NF-κB pathway. nih.govnih.gov Additionally, this compound can reduce inflammation by inhibiting the TLR4-NOX1/ROS signaling pathway, which can be linked to MAPK activation. encyclopedia.pubfrontiersin.org
Here is a summary of some research findings on this compound's effects on signaling pathways:
| Pathway/Target | Effect of this compound | Cell/Model System | Key Findings | Source |
| FXR | Agonist | HEK293T cells, mouse kidney, NASH mice, ovariectomized LDLR-/- mice | Activates FXR-dependent reporter gene expression, induces FXR downstream genes, ameliorates hepatic steatosis, inflammation, fibrosis, reduces atherosclerosis. | medchemexpress.comfrontiersin.orgresearchgate.netencyclopedia.pubnih.govmdpi.com |
| LXRα | Activator/Regulator | Caco-2 cells | Increases LXRα and ABCG5/G8 expression, inhibits ACAT2, reduces intracellular lipid accumulation. | nih.govnih.govscilit.com |
| Syk | Inhibitor | Mast cells (BMMCs, RBL-2H3, HMC-1), dendritic cells | Inhibits IgE/antigen-mediated degranulation, inhibits downstream PLCγ, ameliorates allergic asthma. | medchemexpress.combiomolther.orgnih.govnih.govdntb.gov.ua |
| PI3K/AKT/mTOR | Inhibitor | HK-2 cells, NSCLC cells | Induces autophagy and apoptosis, reduces phosphorylated PI3K, AKT, and mTOR levels, inhibits cell viability. | spandidos-publications.comresearchgate.netfrontiersin.orgdovepress.compatrinum.chpatrinum.ch |
| JNK (MAPK) | Activator | Human colon cancer cells (HCT116, SW620) | Induces autophagic-dependent apoptosis via JNK activation. | medchemexpress.comnih.gov |
| ERK, JNK, p38 (MAPK) | Activator | Gastric cancer cells (AGS cells) | Increases phosphorylation of ERK, JNK, and p38. | spandidos-publications.com |
| ERK, JNK, p38 (MAPK) | Inhibitor | Colitis-associated colorectal cancer mouse model, mast cells | Reduces phosphorylation of ERK, JNK, and p38, improves inflammatory status, inhibits mast cell activation. | nih.govnih.govfrontiersin.orgfrontiersin.org |
Transcription Factor Regulation by this compound
This compound has been shown to modulate the activity of key transcription factors involved in inflammation and metabolic processes.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The NF-κB pathway is a central regulator of inflammatory responses. Studies indicate that AB23A can inhibit the activation of this pathway. In lipopolysaccharide (LPS)-induced Caco-2 monolayers, AB23A was found to decrease the phosphorylation expression of key proteins in the NF-κB pathway while increasing the expression of IκBα. frontiersin.org This suggests that AB23A may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus. mdpi.com Similarly, in mast cells stimulated by IgE/antigen, AB23A attenuated the phosphorylation of Akt and IKKα/β, the degradation of IκBα, and the translocation of NF-κB p65 to the nucleus. mdpi.combiomolther.org Furthermore, AB23A intervention in a murine model of colitis-associated colorectal cancer inhibited the activation of TLR, NF-κB, and MAPK pathways. frontiersin.org
Retinoic Acid Receptor alpha (RARα)-HNF4α-PPARγ Cascade
Research suggests that Alisol B, a metabolite of AB23A, can regulate hepatic gene expression through the RARα-HNF4α-PPARγ cascade. In murine models of non-alcoholic steatohepatitis (NASH), Alisol B enhanced the gene expression of RARα, which in turn reduced the expression of HNF4α and PPARγ. mdpi.comnih.gov This cascade ultimately led to a suppressed expression of the fatty acid translocase CD36. mdpi.comnih.gov This effect was dependent on RARα, as its knockdown abrogated the suppression of CD36. nih.govresearchgate.net Hepatic gene expression of RARα was observed to be decreased in murine NASH models, while Alisol B treatment significantly increased RARα expression and decreased CD36 expression, alongside the downregulation of HNF4α and PPARγ. nih.govnih.gov
Oxidative Stress Modulation by this compound
This compound influences cellular oxidative stress by affecting the generation and scavenging of reactive oxygen species (ROS).
Reactive Oxygen Species (ROS) Generation and Scavenging
AB23A has been shown to promote ROS generation in certain cancer cell lines, contributing to its anticancer activity. In human colon cancer cells (HCT116 and SW620), AB23A treatment resulted in the generation of reactive oxygen species. nih.govoncotarget.com This ROS generation was linked to the induction of autophagic-dependent apoptosis in these cells, at least in part, through the subsequent activation of JNK. nih.govoncotarget.com A ROS scavenger, N-acetylcysteine (NAC), was found to attenuate AB23A-induced autophagy and apoptotic cell death, and also eliminated AB23A-induced JNK phosphorylation. nih.govoncotarget.com In gastric cancer cells, AB23A also increased the production of reactive oxygen species, which was suggested to contribute to apoptosis induction through the mitochondrial pathway. researchgate.netspandidos-publications.com
TLR4-NOX1/ROS Signaling Pathway Intervention
This compound displays anti-inflammatory effects, partly through the inhibition of the TLR4-NOX1/ROS signaling pathway. mdpi.comencyclopedia.pub In LPS-stimulated Caco-2 monolayers, AB23A ameliorated intestinal barrier dysfunction by inhibiting this pathway. nih.govfrontiersin.org AB23A inhibited LPS-induced TLR4 and NOX1 overexpression and subsequent ROS generation in these cells. nih.govfrontiersin.org Transfection with NOX1-specific shRNA diminished the upregulating effect of AB23A on tight junction proteins, while transfection with TLR4 shRNA not only enhanced tight junction protein expression but also attenuated NOX1 expression and ROS generation. nih.gov This indicates that AB23A's protective effects on the intestinal barrier are mediated, at least in part, by inhibiting the TLR4-NOX1/ROS axis. AB23A also suppressed the expression of TLR4 and NOX2 and reduced the production of ROS in other contexts, contributing to its anti-inflammatory action. mdpi.comencyclopedia.pub
Enzyme Activity Modulation by this compound
This compound has been observed to modulate the activity of various enzymes involved in different cellular processes. AB23A has been reported to downregulate CDK4/6 and MMP-2/9, while upregulating cleaved PARP. medchemexpress.com In gastric cancer cells, AB23A increased caspase-3 and -9 activities, which are key enzymes in the apoptotic pathway. researchgate.netspandidos-publications.com In mast cells, AB23A inhibited spleen tyrosine kinase (Syk) and its downstream signaling molecules, including phospholipase Cγ (PLCγ) and cytosolic phospholipase A2 (cPLA2). mdpi.combiomolther.org The inhibition of Syk and the subsequent attenuation of downstream kinases like p38 and ERK1/2 by AB23A contribute to the suppression of LTC4 generation by preventing the translocation of cPLA2. mdpi.com Furthermore, studies on the hydrolysis of AB23A in humans indicate that human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in its hydrolysis in plasma and tissue preparations, respectively. nih.gov Human serum albumin (hSA) was also found to catalyze AB23A hydrolysis via its pseudo-esterase activity. nih.gov
Here is a summary of some of the molecular targets and effects of this compound:
| Molecular Target/Pathway | Effect of this compound | Cellular/Animal Model | Source |
| NF-κB pathway | Inhibition (decreased phosphorylation, increased IκBα) | LPS-induced Caco-2 cells, Mast cells, Murine CAC model | frontiersin.orgmdpi.combiomolther.org |
| RARα-HNF4α-PPARγ cascade (via Alisol B) | Enhanced RARα expression, reduced HNF4α and PPARγ expression | Murine NASH models | mdpi.comnih.govnih.gov |
| ROS generation | Increased production | Human colon cancer cells, Gastric cancer cells | nih.govoncotarget.comresearchgate.netspandidos-publications.com |
| TLR4-NOX1/ROS signaling pathway | Inhibition (decreased TLR4, NOX1, ROS) | LPS-induced Caco-2 cells | nih.govfrontiersin.org |
| CDK4/6 | Downregulation | Ovarian cancer cells | medchemexpress.com |
| MMP-2/9 | Downregulation | Ovarian cancer cells | medchemexpress.com |
| PARP | Upregulation of cleaved PARP | Ovarian cancer cells | medchemexpress.com |
| Caspase-3, Caspase-9 | Increased activity | Gastric cancer cells | researchgate.netspandidos-publications.com |
| Syk | Inhibition | Mast cells | mdpi.combiomolther.org |
| PLCγ | Inhibition of phosphorylation | Mast cells | mdpi.combiomolther.org |
| cPLA2 | Inhibition of phosphorylation and translocation | Mast cells | mdpi.com |
| HMG-CoA reductase | Inhibition (indirectly via Alisma extracts) | Hyperlipidemia mice | researchgate.net |
| Human butyrylcholinesterase (hBchE) | Hydrolysis of AB23A | Human plasma | nih.gov |
| Human carboxylesterases | Hydrolysis of AB23A | Human tissue preparations | nih.gov |
| Human serum albumin (hSA) | Catalysis of AB23A hydrolysis | Human plasma | nih.gov |
HMG-CoA Reductase Inhibition
Studies have indicated that alisol acetates, including this compound, can lower the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase researchgate.netnih.gov. This enzyme is a key rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis researchgate.net. Research using hyperlipidemic mice demonstrated that alisol acetates significantly reduced levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) researchgate.netnih.gov. The inhibition of HMG-CoA reductase activity by alisol acetates appears to be dose-dependent and occurs without significantly lowering the protein expression of the enzyme researchgate.netnih.gov. This suggests a mechanism involving direct or competitive binding to HMG-CoA reductase researchgate.netnih.gov. Molecular simulation studies propose that the side chain of alisol acetate (B1210297) plays a role in this binding researchgate.netnih.gov.
Soluble Epoxide Hydrolase (sEH) Interaction
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), converting them into corresponding diols nih.gov. Inhibition of sEH can lead to increased levels of EETs, which possess various beneficial effects, including anti-inflammatory properties nih.gov. While some related alisol compounds have shown sEH inhibitory activity, this compound's interaction with sEH appears to be indirect or not through direct inhibition of the enzyme activity itself in certain contexts mdpi.comencyclopedia.pub. Instead, its anti-inflammatory effects may be mediated through the inhibition of the TLR4-NOX1/ROS signaling pathway mdpi.comencyclopedia.pub. Molecular modeling studies have evaluated the potential binding of this compound to sEH encyclopedia.pubresearchgate.net.
Acyl-CoA Cholesterol Acyltransferase 2 (ACAT2) Modulation
This compound has been shown to negatively regulate Acyl-CoA cholesterol acyltransferase 2 (ACAT2), an enzyme involved in the esterification of cholesterol within cells mdpi.comencyclopedia.pubaging-us.com. This modulation is implicated in the compound's effects on lipid metabolism and atherosclerosis mdpi.comencyclopedia.pubaging-us.com. Studies in cultured Caco-2 cells demonstrated that this compound decreased ACAT2 expression aging-us.comresearchgate.netaging-us.com. This effect appears to be linked to the activation of the Liver X receptor alpha (LXRα), which in turn influences the expression of ACAT2 and ATP-binding cassette transfer proteins G5/G8 (ABCG5/G8), ultimately promoting cholesterol efflux aging-us.comresearchgate.netaging-us.com.
Matrix Metalloproteinase (MMP-2/9) Downregulation
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that play a role in the degradation of the extracellular matrix and are involved in processes such as cell migration, invasion, and metastasis medchemexpress.com. This compound has been observed to downregulate the protein levels of MMP-2 and MMP-9 medchemexpress.comnih.gov. This downregulation is considered a mechanism contributing to the compound's anti-migratory and anti-invasive properties observed in certain cancer cell lines, such as ovarian cancer cells medchemexpress.comnih.gov. The suppression of MMP-2/9 by this compound may be mediated by the inhibition of PI3K/AKT phosphorylation nih.gov.
Cell Death and Survival Pathway Modulation
This compound influences key pathways regulating cell fate, including the induction of apoptosis and the modulation of autophagy.
Apoptosis Induction (Bax/Bcl-2 Ratio, Cleaved PARP)
This compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines medchemexpress.comnih.govdovepress.comspandidos-publications.comoncotarget.comnih.govresearchgate.netresearchgate.net. A key indicator of apoptosis is the modulation of the balance between pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio nih.govresearchgate.net. Research has demonstrated that treatment with this compound leads to an increased Bax/Bcl-2 ratio medchemexpress.comnih.gov. Furthermore, this compound upregulates the expression of cleaved poly ADP-ribose polymerase (PARP), another hallmark of apoptosis medchemexpress.comnih.govresearchgate.netmedchemexpress.com. Studies in ovarian cancer cells showed that this compound induced apoptosis in a concentration-dependent manner, accompanied by increased cleaved PARP and an elevated Bax/Bcl-2 ratio nih.gov. Similar findings have been reported in colon cancer cells, where cleaved PARP was notably observed after treatment with this compound researchgate.net.
Here is a table summarizing the effects on Bax/Bcl-2 ratio and cleaved PARP in ovarian cancer cells:
| Marker | Effect of this compound Treatment | Reference |
| Bax/Bcl-2 ratio | Upregulated | medchemexpress.comnih.gov |
| Cleaved PARP | Upregulated | medchemexpress.comnih.govresearchgate.netmedchemexpress.com |
Autophagy Regulation
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can act as a survival mechanism or, in some cases, contribute to cell death researchgate.net. This compound has been found to induce autophagy in certain cell types, particularly in cancer cells oncotarget.comnih.govresearchgate.netresearchgate.netfrontiersin.org. In human colon cancer cells, this compound treatment resulted in the accumulation of microtubule-associated protein 1 light chain 3 form II (LC3-II) and degradation of SQSTM1/p62, markers indicative of autophagy oncotarget.comnih.gov. Interestingly, in these cells, the induction of apoptosis by this compound was found to be dependent on the induction of autophagy oncotarget.comnih.gov. Inhibition of autophagy attenuated this compound-mediated apoptosis and cell death oncotarget.comnih.gov. This suggests a complex interplay between autophagy and apoptosis in the context of this compound treatment, where autophagy may precede and facilitate the apoptotic process oncotarget.comnih.govresearchgate.netfrontiersin.org. The PI3K/Akt/mTOR signaling pathway has been implicated in the autophagy and apoptosis induced by this compound in renal proximal tubular cells spandidos-publications.comresearchgate.netfrontiersin.org.
Here is a table summarizing the effects on autophagy markers in colon cancer cells:
| Marker | Effect of this compound Treatment | Cell Type | Reference |
| LC3-II | Accumulation | Human colon cancer cells | oncotarget.comnih.gov |
| SQSTM1/p62 | Degradation | Human colon cancer cells | oncotarget.comnih.gov |
Membrane Transporter Regulation
This compound has been shown to modulate the activity and expression of several membrane transporters, impacting processes such as cholesterol metabolism and drug efflux.
ATP-Binding Cassette (ABC) Transporters (ABCG5/G8)
This compound has demonstrated the ability to influence the expression of ATP-binding cassette transporters G5 and G8 (ABCG5 and ABCG8). These transporters play a crucial role in the reverse transport of cholesterol from intestinal epithelial cells back into the intestinal lumen, thus limiting cholesterol absorption. nih.gov Studies using Caco-2 cells, a human colonic adenocarcinoma cell line used as an intestinal model, have shown that this compound can increase the expression of both ABCG5 and ABCG8 at both the mRNA and protein levels in a concentration-dependent manner, particularly under high-fat conditions. nih.govaging-us.com This effect is mediated, at least in part, through the activation of the Liver X receptor alpha (LXRα). nih.govaging-us.comresearchgate.netaging-us.com LXRα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including ABCG5 and ABCG8. researchgate.net Inhibition of LXRα has been shown to eliminate the positive effect of this compound on ABCG5/G8 expression. aging-us.comresearchgate.net Furthermore, this compound also negatively regulates Acyl-CoA cholesterol acyltransferase 2 (ACAT2), an enzyme that esterifies cholesterol, in Caco-2 cells. nih.govaging-us.comresearchgate.netaging-us.com This combined action of increasing cholesterol efflux via ABCG5/G8 and reducing intracellular cholesterol esterification via ACAT2 contributes to decreased intracellular lipid accumulation. nih.govaging-us.comresearchgate.net
Research in ovariectomized ApoE-/- mice fed a high-fat diet has shown that administration of this compound significantly increases LXRα protein levels in the proximal jejunum villi and enhances the protein expression of ABCG5 and ABCG8, leading to reduced atherosclerotic plaque area and lipid accumulation. aging-us.comresearchgate.netnih.gov
Here is a summary of the effects of this compound on ABCG5 and ABCG8 expression in Caco-2 cells:
| This compound Concentration (µM) | ABCG5 mRNA Expression (Fold Change vs Control) | ABCG8 mRNA Expression (Fold Change vs Control) | ABCG5 Protein Expression | ABCG8 Protein Expression |
| 0 | 1.00 | 1.00 | Baseline | Baseline |
| 20 | Increased | Increased | Increased | Increased |
| 40 | Increased | Increased | Increased | Increased |
| 80 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Note: Data is illustrative based on research findings indicating concentration-dependent increases in expression. Specific fold change values may vary between studies. nih.govaging-us.com
P-glycoprotein (P-gp) Reversal
This compound has been identified as a potential multidrug resistance (MDR) reversal agent, primarily through its interaction with P-glycoprotein (P-gp), also known as ABCB1. medchemexpress.commdpi.comresearchgate.netnih.gov P-gp is an efflux transporter that pumps various structurally unrelated drugs, including many chemotherapeutic agents, out of cells, contributing to the development of MDR in cancer. frontiersin.org
Studies have shown that this compound can restore the sensitivity of MDR cancer cell lines, such as HepG2-DR and K562-DR (doxorubicin-resistant), to anti-tumor agents that are P-gp substrates. medchemexpress.comresearchgate.netnih.gov It has been demonstrated to reverse P-gp-mediated multidrug resistance in HepG2-DR and K562-DR cells at concentrations ranging from 1 to 100 µM. medchemexpress.com this compound increases the intracellular accumulation of P-gp substrates like doxorubicin (B1662922) and slows down the efflux of compounds such as rhodamine-123 from MDR cells in a dose-dependent manner. researchgate.netnih.gov
The mechanism by which this compound reverses P-gp-mediated MDR involves direct interaction with the transporter. Research suggests that this compound can inhibit the photoaffinity labeling of P-gp and stimulate its ATPase activity in a concentration-dependent manner, indicating that it may act as a transporter substrate for P-gp. researchgate.netnih.gov Additionally, this compound has been described as a partial non-competitive inhibitor of P-gp when verapamil (B1683045) is used as a substrate. researchgate.netnih.gov These findings suggest that this compound can interfere with the drug efflux function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs and overcoming resistance. researchgate.netnih.gov
The reversal effect of this compound on P-gp-mediated MDR has been observed with various anti-tumor agents that are P-gp substrates, restoring their activity, such as the ability of vinblastine (B1199706) to cause G2/M cell cycle arrest in MDR cells. researchgate.netnih.gov
Here is a summary of the observed effects of this compound on P-gp activity:
| Effect on P-gp Activity | Observation | Concentration Range (µM) | Cell Lines Tested | Reference |
| Reversal of MDR | Restored sensitivity to P-gp substrates (e.g., doxorubicin, vinblastine) | 1-100 | HepG2-DR, K562-DR | medchemexpress.comresearchgate.netnih.gov |
| Increased Intracellular Drug Accumulation | Increased doxorubicin accumulation | Dose-dependent | MDR cells | researchgate.netnih.gov |
| Reduced Drug Efflux | Slowed down rhodamine-123 efflux | Dose-dependent | MDR cells | researchgate.netnih.gov |
| Inhibition of Photoaffinity Labeling | Inhibited labeling of P-gp by [125I]iodoarylazidoprazosin | Concentration-dependent | Not specified in snippet | researchgate.netnih.gov |
| Stimulation of ATPase Activity | Stimulated P-gp ATPase activity | Concentration-dependent | Not specified in snippet | researchgate.netnih.gov |
| Inhibition Type (with verapamil as substrate) | Partial non-competitive inhibition | Not specified in snippet | Not specified in snippet | researchgate.netnih.gov |
This compound is a naturally occurring triterpenoid (B12794562) found predominantly in plants of the Alisma genus, such as Alisma orientalis. medchemexpress.comontosight.aix-mol.net It is a derivative of Alisol B, formed through the acetylation of the hydroxyl group at the 23-position. medchemexpress.comontosight.ai This structural modification is understood to influence its biological and pharmacological properties. ontosight.ai Research into this compound has revealed a range of bioactivities, including anti-inflammatory, anticancer, hepatoprotective, and antiviral effects, providing a foundation for structure-activity relationship (SAR) investigations aimed at understanding how its chemical structure relates to its biological functions. medchemexpress.comontosight.aix-mol.netnih.gov
Structure Activity Relationship Sar Studies of Alisol B 23 Acetate and Its Derivatives
Influence of Acetylation on Biological Activities
The acetylation of Alisol B at the 23-position to form Alisol B 23-acetate represents a key structural modification with implications for biological activity. Comparative studies between this compound and its precursor, Alisol B, have provided insights into the effect of this acetylation. For instance, in investigations involving cancer cell lines, this compound and Alisol B demonstrated similar levels of cytotoxicity. aacrjournals.org However, a study evaluating antiviral activities and cytotoxicity noted that this compound exhibited lesser cytotoxicity compared to Alisol B. nih.gov Furthermore, while both compounds have been identified as inducers of autophagy, Alisol B was found to be a more potent natural inducer of autophagy among this compound, Alisol A 24-acetate, and Alisol B. aacrjournals.orgfrontiersin.org This suggests that the presence of the acetyl group at the C-23 position may modulate the extent of autophagy induction compared to the free hydroxyl group in Alisol B.
Comparative Analysis with Other Alisol Triterpenoids (e.g., Alisol A 24-acetate, Alisol C 23-acetate)
Comparing the biological activities of this compound with other related Alisol triterpenoids, such as Alisol A 24-acetate and Alisol C 23-acetate, highlights the impact of structural variations across the series. These compounds are among the major triterpenoids found in Alisma species. mdpi.commdpi.comnih.gov
Studies on the effects of processing Alisma rhizoma have shown differential changes in the content of these compounds. For example, salt processing significantly increased the content of Alisol C 23-acetate while decreasing that of this compound. alliedacademies.org Heating duration during processing also affects their concentrations. mdpi.commdpi.com
In terms of cellular effects, both this compound and Alisol A 24-acetate have been shown to induce autophagy and nephrotoxicity in human renal proximal tubular cells (HK-2 cells). frontiersin.orgnih.gov This induction is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. frontiersin.org Quantitative data from these studies indicate that both compounds can significantly increase the ratio of LC3II/LC3I and the expression of Beclin-1, markers associated with autophagy. frontiersin.org They also triggered cell apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl. frontiersin.org
A comparison of antiviral activity against SARS-CoV-2 revealed that this compound had inhibitory effects, whereas Alisol A, Alisol C, and their derivatives did not show such inhibition on viral copies in one study. nih.gov
Regarding hyperlipidemia, this compound and Alisol C 23-acetate, along with Alisol B, were identified as core effective components. researchgate.net Molecular docking studies suggested that both this compound and Alisol C 23-acetate could bind to the farnesoid X receptor (FXR), with similar binding affinities. researchgate.net
The following table summarizes some comparative biological activities:
| Compound | Cytotoxicity (Cancer Cells) | Autophagy Induction (HK-2 cells) | Nephrotoxicity (HK-2 cells) | Antiviral (SARS-CoV-2) | FXR Binding |
| This compound | Similar to Alisol B aacrjournals.org | Induces frontiersin.org | Induces frontiersin.org | Inhibitory nih.gov | Binds researchgate.net |
| Alisol B | Similar to this compound aacrjournals.org | More potent inducer than this compound aacrjournals.orgfrontiersin.org | Not specified in search results | Not specified in search results | Binds researchgate.net |
| Alisol A 24-acetate | Lower than this compound aacrjournals.org | Induces frontiersin.org | Induces frontiersin.org | No inhibition nih.gov | Not specified in search results |
| Alisol C 23-acetate | Not specified in search results | Not specified in search results | Not specified in search results | No inhibition nih.gov | Binds researchgate.net |
| Alisol A | Comparatively inactive aacrjournals.org | Not specified in search results | Not specified in search results | No inhibition nih.gov | Not specified in search results |
Identification of Key Pharmacophores for Specific Target Interactions
The identification of key pharmacophores involves pinpointing the essential structural features of a molecule responsible for its interaction with a specific biological target. A pharmacophore represents the 3D arrangement of atoms or functional groups critical for binding to a receptor. nih.gov
Molecular docking studies have provided insights into the potential pharmacophores of this compound for certain targets. For its interaction with the farnesoid X receptor (FXR), this compound demonstrated a favorable docking score, suggesting good binding potential. researchgate.net Specific interactions observed included the formation of hydrogen bonds via the oxygen atom in the ring ether at C-24 with amino acid residues His294 and Arg331 in FXR. researchgate.net This indicates that the epoxy ring structure at the C-24/C-25 position and potentially the spatial arrangement influenced by the acetate (B1210297) group at C-23 are important for FXR binding.
Furthermore, investigations into the antiviral activity of this compound against SARS-CoV-2 indicated that it has inhibition potency towards the angiotensin-converting enzyme 2 (ACE2), a key protein for viral entry. nih.govspandidos-publications.com While the detailed pharmacophore for ACE2 interaction was not fully elucidated in the provided snippets, the observed inhibition suggests that specific functional groups and their spatial orientation on the this compound structure are crucial for interfering with the virus's interaction with ACE2. nih.govspandidos-publications.com
Metabolic Pathways and Hydrolysis of Alisol B 23 Acetate
In Vitro and In Vivo Hydrolytic Pathways
Studies investigating the metabolic fate of Alisol B 23-acetate have demonstrated its susceptibility to hydrolysis in different biological matrices. In vitro experiments using human plasma, as well as intestinal and hepatic tissue preparations, have shown that AB23A is readily converted to alisol B. nih.govresearchgate.netfrontiersin.orgnih.gov This indicates that hydrolytic enzymes present in these tissues and blood are capable of cleaving the acetate (B1210297) group from AB23A.
Consistent with in vitro findings, in vivo studies in mammals, such as rats and mice, have also confirmed the facile hydrolysis of AB23A to alisol B. nih.govfrontiersin.org Following administration, AB23A is rapidly metabolized, with alisol B being identified as a major circulating metabolite. nih.govfrontiersin.org Further metabolism of alisol B can occur, including oxidative reactions potentially mediated by cytochrome P450 enzymes. frontiersin.org
Identification of Enzymes Responsible for Hydrolysis
The hydrolysis of this compound is facilitated by several key enzymes and proteins within the human body. Research has identified distinct contributors to this process depending on the biological compartment.
In human plasma, human butyrylcholinesterase (hBchE) has been identified as a key enzyme responsible for the hydrolysis of AB23A. nih.govresearchgate.netnih.gov This enzyme plays a significant role in the deacetylation of AB23A in circulation.
In human tissue preparations, specifically in intestinal and hepatic tissues, human carboxylesterases are the principal enzymes driving AB23A hydrolysis. nih.govresearchgate.netnih.gov These enzymes are known for their broad substrate specificity towards ester-containing compounds.
Furthermore, human serum albumin (hSA), a highly abundant protein in plasma, has also been shown to catalyze the hydrolysis of AB23A. nih.govresearchgate.netnih.gov This catalytic activity is attributed to the pseudo-esterase activity of hSA, which involves the covalent modification of multiple lysine (B10760008) residues within the albumin structure by AB23A. nih.govnih.gov
Impact of Metabolism on Biological Efficacy and Target Agonism
This compound is recognized as a natural agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. nih.govfrontiersin.orgmdpi.comapexbt.com The hydrolysis of AB23A to alisol B raises questions about the relative contributions of the parent compound and its metabolite to the observed biological effects.
Biological evaluations have revealed that both this compound and its hydrolytic product, alisol B, exhibit similar agonist effects on FXR. nih.govfrontiersin.orgnih.gov This suggests that the hydrolysis of AB23A to alisol B does not lead to a loss of FXR agonistic activity. nih.govfrontiersin.orgnih.gov Some studies even propose that alisol B might be the primary active compound in vivo, noting that its FXR agonist effect was marginally more potent than that of AB23A at lower concentrations. nih.gov
Advanced Analytical Methodologies for Alisol B 23 Acetate Research
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) Techniques
HPLC-MS is a widely used and powerful analytical platform for the analysis of Alisol B 23-acetate due to its ability to separate complex mixtures and provide detailed structural information. researchgate.netresearchgate.netdbpia.co.kr
HPLC-ESI-MS for Identification and Quantification
HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a primary method for the identification and quantification of this compound in various matrices, including plant extracts. researchgate.netresearchgate.netdbpia.co.krkoreascience.kr This technique allows for the separation of this compound from other compounds present in the sample via HPLC, followed by its detection and structural characterization using ESI-MS. The ESI source ionizes the molecules, and the mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). koreascience.kr
Studies have successfully developed and validated HPLC-ESI-MS methods for the simultaneous determination of this compound and other triterpenoids in Alismatis Rhizoma. researchgate.netkoreascience.kr For instance, an HPLC-ESI-MS method utilizing selective ion monitoring (SIM) mode has been established to identify and quantify this compound and Alisol C 23-acetate in methanolic extracts of Alismatis Rhizoma. researchgate.netkoreascience.kr The use of SIM enhances the sensitivity and selectivity of the method for target compounds. researchgate.netkoreascience.kr
Quantitative analysis using HPLC-ESI-MS involves establishing calibration curves by plotting the peak areas of this compound against known concentrations. researchgate.netkoreascience.kr These methods have demonstrated good linearity and correlation coefficients over specific concentration ranges, indicating their reliability for quantification. researchgate.netkoreascience.kr For example, correlation coefficients of 0.999 and 0.998 have been reported for this compound and Alisol C 23-acetate, respectively, in the range of 0.06-2.0 µg/mL. researchgate.netkoreascience.kr The limit of detection (LOD) for this compound using this method can be as low as 5 ng/mL. koreascience.kr
The fragmentation patterns observed in MS can also provide valuable information for the identification of this compound. For example, in positive ion mode, this compound ([M + H]+) at m/z 515.3739 and ([M + Na]+) at m/z 537.3551 have been observed, along with fragment ions corresponding to the loss of water or acetic acid. nih.gov
Quality Control and Standardization of Alismatis Rhizoma Extracts
HPLC, particularly coupled with MS, plays a crucial role in the quality control and standardization of Alismatis Rhizoma extracts, where this compound serves as a significant marker compound. researchgate.netkoreascience.krkoreascience.kr The content of this compound can vary depending on factors such as the origin of the plant material and processing methods. nih.govresearchgate.netmdpi.com
HPLC methods, including reversed-phase HPLC, have been developed to evaluate the quality of Alismatis Rhizoma by using this compound as a standard marker. researchgate.netkoreascience.krresearchgate.net These methods ensure the proper separation of this compound from other components in the extract. koreascience.krresearchgate.net Identification is confirmed by comparing the LC/MS spectrum of the separated peak with that of a standard. koreascience.krresearchgate.net
Quantitative analysis of this compound content in different batches of Alismatis Rhizoma allows for the assessment of quality and consistency. Studies have shown variations in this compound content in samples from different regions, highlighting the importance of standardized analytical methods for quality control. researchgate.netkoreascience.kr For instance, this compound levels in Alismatis Rhizoma samples have been reported to range from 1.13 to 8.59 mg/g dried weight. researchgate.netresearchgate.net Pattern analysis based on the content of key compounds like this compound can help differentiate samples from different origins. researchgate.netresearchgate.net
Furthermore, the stability of this compound in Alismatis Rhizoma extracts over time can be monitored using HPLC, which is essential for determining appropriate storage conditions and shelf life. koreascience.kr Research has indicated that Alisol B acetate (B1210297) content can decrease significantly over extended storage periods. koreascience.kr
Quantitative Analysis in Biological Matrices and Research Samples
Quantitative analysis of this compound in biological matrices, such as plasma, is essential for pharmacokinetic studies and for understanding its distribution and metabolism in vivo. researchgate.net Advanced techniques like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are often employed for this purpose due to their high sensitivity and speed. researchgate.net
A sensitive and reliable UFLC-MS/MS method has been developed and validated for the simultaneous quantitation of Alisol A and this compound in rat plasma. researchgate.net These methods typically involve sample preparation steps, such as liquid-liquid extraction, to isolate the analytes from the complex biological matrix. researchgate.net The use of an internal standard, such as diazepam, is crucial for accurate quantification in biological samples to account for variations during sample processing and analysis. researchgate.net
Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with LC-MS/MS, have also been utilized to investigate the molecular effects of this compound in cell lines. cjcrcn.orgnih.gov This technique allows for the identification and quantification of differentially expressed proteins in response to this compound treatment, providing insights into its cellular targets and mechanisms of action. cjcrcn.orgnih.gov For example, a SILAC-based quantitative proteomics study identified 330 different proteins in HepG2 liver cancer cells upon exposure to this compound, indicating its impact on various cellular pathways. cjcrcn.orgnih.gov
Spectroscopic Techniques for Molecular Interaction Analysis (e.g., HDX-MS for ACE2 binding)
Spectroscopic techniques provide valuable insights into the molecular interactions of this compound with target proteins. Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is one such technique that can probe the conformational changes and binding sites of proteins upon ligand binding. researchgate.netnih.govresearchgate.net
HDX-MS has been utilized to investigate the interaction between this compound and the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key protein involved in viral entry for coronaviruses. researchgate.netnih.govresearchgate.net By measuring the exchange rate of hydrogen atoms with deuterium in the protein backbone, HDX-MS can identify regions of the protein that undergo conformational changes or are protected from exchange upon binding to this compound. nih.govresearchgate.net
Studies employing HDX-MS have shown that this compound has inhibitory potential towards ACE2 and can impact its activity. nih.govresearchgate.net This technique helped verify the molecular interaction between this compound and the ACE2 receptor. nih.govresearchgate.net While specific detailed HDX-MS data (e.g., deuterium uptake plots) were not provided in the search results, the studies confirm the application of this technique to study this compound's interaction with a relevant biological target. researchgate.netnih.govresearchgate.net
Other spectroscopic methods, combined with molecular simulations, have also been used to study the interaction of this compound with biomolecules like DNA. Multi-spectroscopic analysis has suggested that this compound can interact with c-myc DNA, potentially through partial intercalation. tandfonline.com
Computational Docking and Molecular Dynamics Simulations for Target Binding
Computational techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools for predicting and analyzing the binding interactions between this compound and its potential protein targets at an atomic level. biomolther.orgnih.govresearchgate.netresearchgate.netnih.govdntb.gov.uadntb.gov.ua
Molecular docking predicts the preferred binding pose and affinity of a ligand (this compound) to a receptor (protein) based on their three-dimensional structures. biomolther.orgnih.govnih.gov This technique estimates the binding energy, providing an indication of the strength of the interaction. biomolther.orgnih.govnih.gov
Studies have employed computational docking to explore the binding of this compound to various protein targets, including Syk biomolther.org, HMG-CoA reductase nih.govresearchgate.net, ACE2 nih.govresearchgate.net, farnesoid X receptor (FXR) researchgate.net, soluble epoxide hydrolase (sEH), 5'-adenosine monophosphate-activated protein kinase (AMPK), liver X receptor β (LXRβ), human liver carboxylesterase 1 (HCE-2), Yes-associated protein (YAP), and sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SR Ca²⁺-ATPase). researchgate.net For example, docking studies predicted a low binding energy of -9.21 kcal/mol for the interaction between this compound and Syk, suggesting a strong affinity. biomolther.org Molecular docking has also been used to verify the binding affinity between this compound and ACE2. researchgate.netresearchgate.net
Molecular dynamics simulations extend the analysis by simulating the dynamic behavior of the ligand-receptor complex over time. researchgate.netdntb.gov.uadntb.gov.ua This provides insights into the stability of the complex, conformational changes, and the nature of interactions under more realistic conditions. researchgate.netdntb.gov.uadntb.gov.ua While detailed molecular dynamics simulation data for this compound were not extensively provided in the search results, the application of this technique in conjunction with molecular docking for studying its interactions with targets like HMG-CoA reductase and FXR has been reported. nih.govresearchgate.net These simulations can help to understand the molecular mechanisms underlying the observed biological effects of this compound. nih.govresearchgate.net
Computational approaches have also been used in network pharmacology studies to identify potential targets of this compound in the context of complex diseases like hypertension, suggesting interactions with core targets such as EGFR. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 14036811 |
| Alisol C 23-acetate | 14036809 |
| Alisol B | 15558620 |
| Alisol A | 15558616 |
| Alisol C | Not found |
| Alisol F | Not found |
| Alisol A 24-acetate | 137322742 |
| Alisol F 24-acetate | 76310823 |
| Glycyrrhetinic acid | 36795 |
| Diazepam | 3016 |
| Thapsigargin | 446092 |
| 16-oxo-alisol A 23-acetate | Not found |
| 16-oxo-alisol A 24-acetate | Not found |
| Alisol L | Not found |
| 11-deoxy-alisol B | Not found |
| 16-oxo-11-anhydro-alisol A | Not found |
| Alisol L 23-acetate | Not found |
| 11-deoxy-alisol B 23 acetate | Not found |
| Beta-sitosterol | 222284 |
| Kaempferol | 5280863 |
| Quercetin | 5280343 |
| Yohimbine | 6917 |
| Tetrahydroalstonine | 92027 |
| ACE2 | Not applicable (Protein) |
| Syk | Not applicable (Protein) |
| HMG-CoA reductase | Not applicable (Protein) |
| FXR | Not applicable (Protein) |
| sEH | Not applicable (Protein) |
| AMPK | Not applicable (Protein) |
| LXRβ | Not applicable (Protein) |
| HCE-2 | Not applicable (Protein) |
| YAP | Not applicable (Protein) |
| SR Ca²⁺-ATPase | Not applicable (Protein) |
| EGFR | Not applicable (Protein) |
| TP53 | Not applicable (Protein) |
| c-myc DNA | Not applicable (DNA) |
Quantitative Analysis Data Examples
Here are some examples of quantitative data found in the search results, presented in interactive tables:
Table 1: this compound Content in Alismatis Rhizoma Samples researchgate.netresearchgate.net
| Compound Name | Content Range (mg/g dried weight) |
| This compound | 1.13 - 8.59 |
| Alisol B | 0.38 - 10.32 |
| Alisol C acetate | 0.07 - 0.45 |
Table 2: Linearity Data for HPLC-ESI-MS Quantification researchgate.netkoreascience.kr
| Compound Name | Concentration Range (µg/mL) | Correlation Coefficient (r) |
| This compound | 0.06 - 2.0 | 0.999 |
| Alisol C 23-acetate | 0.06 - 2.0 | 0.998 |
Table 3: Cytotoxicity of Alisol Derivatives in Cancer Cell Lines (Example Data) aacrjournals.org
| Compound Name | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) | Cell Line 3 IC₅₀ (µM) |
| This compound | Data available | Data available | Data available |
| Alisol B | Data available | Data available | Data available |
| Alisol A 24-acetate | Lower cytotoxicity | Lower cytotoxicity | Lower cytotoxicity |
| Alisol A | Comparatively inactive | Comparatively inactive | Comparatively inactive |
Table 4: Molecular Docking Binding Energies (Example Data) biomolther.orgnih.govresearchgate.netnih.gov
| Ligand | Target Protein | Binding Energy (kcal/mol) |
| This compound | Syk | -9.21 |
| This compound | HMG-CoA reductase | Data available |
| This compound | FXR | Most negative docking score |
| This compound | EGFR | Binding energy < -7.0 kcal/mol (in some cases) nih.gov |
Future Directions and Research Opportunities for Alisol B 23 Acetate
Elucidation of Novel Molecular Targets and Pathways
Current research has identified several potential molecular targets and signaling pathways modulated by Alisol B 23-acetate, but a comprehensive understanding of its complete pharmacodynamic profile is still evolving. Further studies are needed to confirm proposed targets and discover novel interactions.
The farnesoid X receptor (FXR), a nuclear receptor, has been suggested as a key target, with molecular docking studies supporting the binding of AB23Ac, proposing it as an FXR agonist biomolther.orgresearchgate.netmdpi.comresearchgate.net. Activation of FXR is known to influence genes involved in lipid metabolism and inflammation mdpi.com. Another kinase, Syk, has also been suggested as a target, although detailed modeling studies are currently lacking biomolther.org.
Beyond these, other protein targets proposed for alisols, including AB23Ac, encompass soluble epoxide hydrolase (sEH), 5'-adenosine monophosphate-activated protein kinase (AMPK), human liver carboxylesterase 1 (HCE-2), Yes-associated protein (YAP), and liver X receptor (LXR) researchgate.netmdpi.comresearchgate.netnih.gov. The precise binding and functional consequences of AB23Ac interaction with these targets warrant further investigation.
In the context of inflammatory responses, AB23Ac appears to exert anti-inflammatory effects, potentially through the inhibition of the TLR4-NOX1/ROS signaling pathway mdpi.comfrontiersin.org. Studies have shown that AB23Ac can reduce the expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated cells frontiersin.org. Furthermore, AB23Ac has been observed to inhibit the activation of TLR4, TLR5, and MyD88, as well as key proteins in the NF-κB and MAPK pathways (p38, ERK, and JNK) in colitis-associated colorectal cancer models nih.govfrontiersin.org.
Emerging research also points to the modulation of immune cell function, specifically the polarization of tumor-associated macrophages, through the targeted regulation of CD11b/CD18 by AB23Ac dovepress.com. This suggests a role for AB23Ac in modulating the tumor microenvironment.
In the realm of antiviral research, AB23Ac has shown inhibitory effects on various coronaviruses, including SARS-CoV-2 variants. Hydrogen/deuterium (B1214612) exchange mass spectrometry studies indicate that ACE2 is a potential binding site for AB23Ac, suggesting a mechanism involving the blocking of viral entry nih.govresearchgate.net.
Furthermore, studies in cancer cells and renal cells have highlighted the involvement of the PI3K/AKT/mTOR signaling pathway as a target inhibited by AB23Ac spandidos-publications.comcore.ac.uk. In non-alcoholic steatohepatitis (NASH) research, AB23Ac has been shown to downregulate glucose-regulated protein 94 (Grp94), impacting protein processing in the endoplasmic reticulum researchgate.net.
Future research should focus on:
Validating the direct binding and functional consequences of AB23Ac with proposed targets like Syk, sEH, AMPK, HCE-2, YAP, and LXR using techniques such as surface plasmon resonance, isothermal titration calorimetry, and reporter gene assays.
Mapping the complete signaling cascades affected by AB23Ac downstream of its confirmed targets in various cell types and disease models.
Utilizing advanced proteomic and transcriptomic approaches to identify novel, previously unpredicted molecular targets and pathways influenced by AB23Ac treatment.
Investigating the potential crosstalk between the different pathways modulated by AB23Ac to understand its integrated cellular effects.
Development of Advanced Preclinical Models for Efficacy Studies
While in vitro studies and initial in vivo models have provided valuable insights into the potential therapeutic applications of this compound, the development and utilization of more advanced and disease-relevant preclinical models are crucial for accurately assessing its efficacy and translational potential.
Existing research has utilized various animal models to study the effects of AB23Ac in conditions such as allergic asthma (OVA-induced mouse model) biomolther.org, hyperlipidemia (mouse models) researchgate.net, renal damage (rat models) mdpi.com, renal ischemia-reperfusion injury (mouse model) mdpi.com, NASH (MCD diet-induced and DIO+CCl4 mouse models) mdpi.comresearchgate.netmedchemexpress.commdpi.com, colitis-associated colorectal cancer (AOM/DSS-induced mouse model) frontiersin.orgnih.govfrontiersin.org, and COVID-19 (hamster and human ACE2 transgenic mouse models) nih.govresearchgate.net. Mouse models have also been employed for sepsis (LPS-induced) medchemexpress.com, liver injury (CCl4-induced) medchemexpress.com, and atherosclerosis (ovariectomized LDLR-/- mice) medchemexpress.com. The passive cutaneous anaphylaxis (PCA) model in ICR mice has been used for anti-allergic studies medchemexpress.com.
Despite these studies, there is a noted lack of robust solid in vivo data for the anticancer effects of alisols, including AB23Ac, with most studies relying on tumor cell lines researchgate.netmdpi.comnih.gov. This highlights a significant need for future research to develop and utilize advanced in vivo cancer models that more closely mimic human disease, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMM).
Future directions for preclinical modeling include:
Establishing and validating more complex in vivo models that recapitulate the heterogeneity and microenvironment of human diseases, particularly for cancer and complex inflammatory conditions.
Developing organ-specific disease models to evaluate the targeted efficacy of AB23Ac and understand potential off-target effects in relevant tissues.
Utilizing advanced imaging techniques and biomarkers in preclinical models to monitor disease progression and therapeutic response in a non-invasive manner.
Conducting long-term efficacy studies in appropriate animal models to assess the sustained therapeutic benefits and potential for preventing disease recurrence or progression.
Investigation of Synergistic Effects with Other Bioactive Compounds
Exploring the potential synergistic effects of this compound with other bioactive compounds, both from natural sources and synthetic drugs, represents a promising strategy to enhance its therapeutic efficacy and potentially reduce effective doses.
Alismatis rhizoma, the source of AB23Ac, contains numerous other triterpenoids and bioactive molecules. Studies on the anti-inflammatory action of Alismatis rhizoma suggest that AB23Ac contributes significantly, but other protostane (B1240868) triterpenoids also play a role mdpi.com. Investigating the interactions and potential synergistic or additive effects between AB23Ac and other isolated compounds from Alisma orientale, such as alisol A 24-acetate, alisol B, alisol C 23-acetate, 16S,24S-dihydroxy-24-deacetyl-Ali-O, and 16-oxo-11-anhydro-Ali-A, could lead to the development of more potent combination therapies mdpi.comresearchgate.net.
Research into hyperlipidemia has explored the synergistic effects of Poria cocos and Alismatis rhizoma extracts, identifying key compounds and targets involved researchgate.net. This opens an avenue for investigating specific synergistic interactions between AB23Ac and bioactive compounds isolated from Poria cocos.
In the context of cancer, a screening strategy identified solasonine (B1682107) and patchouli alcohol as compounds that, along with AB23Ac, selectively target breast cancer cells with specific genetic alterations (MED12 knockdown) nih.gov. This finding provides a strong rationale for conducting detailed studies on the synergistic effects of AB23Ac in combination with solasonine and patchouli alcohol in relevant breast cancer models.
While not specifically focused on synergy with AB23Ac, the general approach of using chemotherapy in conjunction with other agents for conditions like colitis-associated colorectal cancer is a standard practice frontiersin.org. Future research could explore the potential synergistic effects of combining AB23Ac with conventional chemotherapeutic agents used in various cancer types where AB23Ac has shown activity (e.g., ovarian, colon, lung, gastric cancer) medchemexpress.com.
Conversely, understanding antagonistic interactions is also important. For instance, an autophagy inhibitor (3-methyladenine) was found to attenuate AB23Ac-mediated effects in colon cancer cells, indicating an antagonistic interaction in that specific context oncotarget.com.
Future research should aim to:
Systematically evaluate synergistic, additive, or antagonistic effects of AB23Ac in combination with other triterpenoids from Alisma orientale in relevant disease models.
Investigate combinations of AB23Ac with bioactive compounds from herbs traditionally used in conjunction with Alisma orientale, such as Poria cocos.
Conduct rigorous preclinical studies to assess the synergistic potential of AB23Ac with conventional therapeutic agents, particularly in cancer and inflammatory diseases.
Utilize high-throughput screening and combinatorial approaches to identify novel compound combinations that exhibit synergistic activity with AB23Ac.
Exploration of Structure-Guided Drug Design for Enhanced Potency and Selectivity
The availability of information regarding the molecular targets of this compound and some insights into its binding interactions provides a foundation for applying structure-guided drug design (SGDD) principles to develop analogs or derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
Molecular docking studies have already been employed to understand the binding of AB23Ac to FXR biomolther.orgresearchgate.netmdpi.com. Similarly, related alisol derivatives have been studied for their binding to LXRβ using molecular docking and dynamics simulations mdpi.com. Molecular modeling has also been used to evaluate the binding of AB23Ac to a range of other proposed targets researchgate.net. Hydrogen/deuterium exchange mass spectrometry has provided insights into the interaction of AB23Ac with ACE2 nih.govresearchgate.net.
These studies, while valuable for understanding existing interactions, pave the way for rational drug design efforts. SGDD involves utilizing the three-dimensional structure of target proteins to design ligands that bind with high affinity and specificity greeley.orgresearchgate.net. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-EM can provide detailed structural information of target proteins, ideally in complex with AB23Ac or its fragments.
Fragment-based drug design (FBDD), a related approach, involves identifying small molecules (fragments) that bind weakly to a target and then growing or linking these fragments to create higher-affinity ligands researchgate.netopenaccessjournals.com. This approach could be particularly useful if specific binding pockets on targets are identified where AB23Ac interacts.
Future research should leverage these structural and computational approaches to:
Obtain high-resolution structural data (e.g., co-crystal structures) of key AB23Ac targets in complex with AB23Ac or its derivatives.
Utilize computational methods, including molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the binding kinetics and thermodynamics of AB23Ac and its potential analogs.
Design and synthesize novel AB23Ac analogs with modifications aimed at improving target binding affinity, selectivity over off-targets, metabolic stability, and pharmacokinetic profiles, guided by structural insights.
Employ in silico screening of chemical libraries against the binding sites of AB23Ac targets to identify novel scaffolds with potential for development.
Develop quantitative structure-activity relationship (QSAR) models based on a series of AB23Ac derivatives to predict the activity of new compounds and guide synthesis efforts.
By pursuing these future research directions, the scientific community can gain a more profound understanding of this compound's biological activities and pave the way for its potential development as a therapeutic agent for various diseases.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11953169 |
| Alisol B | 101127 |
| Alisol A 24-acetate | 155316 |
| Alisol C 23-acetate | 155317 |
| Solasonine | 6435161 |
| Patchouli alcohol | 65011 |
| 3-Methyladenine | 67303 |
| 16-hydroxy-Ali B 23-acetate | Not readily available on PubChem |
| Ali-M 23-acetate | Not readily available on PubChem |
| 16S,24S-dihydroxy-24-deacetyl-Ali-O | Not readily available on PubChem |
| 16-oxo-11-anhydro-Ali-A | Not readily available on PubChem |
Data Table: Effect of AB23Ac on Pro-inflammatory Cytokines in LPS-Stimulated Caco-2 Cells
| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) | IL-1β Level (pg/mL) |
| Control | Low | Low | Low |
| LPS | High | High | High |
| LPS + AB23Ac (Low) | Reduced | Reduced | Reduced |
| LPS + AB23Ac (Med) | Further Reduced | Further Reduced | Further Reduced |
| LPS + AB23Ac (High) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table is illustrative based on the description of dose-dependent reduction in cytokine levels frontiersin.org. Specific numerical data were not consistently provided in the snippets to create a precise quantitative table.
Data Table: Effect of AB23Ac on Viral RNA Levels in Hamster Lungs
| Animal Model & Variant | Treatment Group | Viral RNA Level (log10 copies) |
| Hamster (SARS-CoV-2) | Vehicle | High |
| Hamster (SARS-CoV-2) | AB23Ac (60 mg/kg) | Reduced by ~4-log10 |
| Hamster (Delta variant) | Vehicle | Very High |
| Hamster (Delta variant) | AB23Ac (60 mg/kg) | Reduced by ~15-log10 |
Note: This table is based on the described reduction in viral RNA levels in hamster models nih.gov. The specific starting high/very high values were not provided in the snippet.
Q & A
Q. What experimental models are commonly used to study Alisol B 23-acetate's hepatoprotective effects, and what key outcomes are measured?
Q. How does this compound modulate nuclear receptors beyond FXR, and what methodologies are used to validate these interactions?
this compound interacts with steroid receptors (AR, PR, GR) in transient transfection reporter assays. For example, dose-dependent AR transactivation and PR/GR transrepression are measured in agonist-activated cells. Molecular docking studies further validate ligand-receptor binding by simulating interactions with receptor ligand-binding pockets .
Advanced Research Questions
Q. What are the challenges in maintaining this compound stability during experimental workflows, and how can researchers mitigate degradation?
this compound is prone to structural transformation in protic solvents (e.g., methanol) and may interconvert with analogs like Alisol A 24-acetate. Stability studies recommend using aprotic solvents (e.g., DMSO) for stock solutions and avoiding long-term storage in methanol. HPLC monitoring is critical to verify compound integrity during experiments .
Q. How does this compound synergize with chemotherapeutic agents to reverse multidrug resistance (MDR), and what mechanistic insights support this?
In MDR cancer cell lines, this compound inhibits P-glycoprotein (P-gp) ATPase activity, reducing efflux of chemotherapeutics like doxorubicin. Synergistic effects are quantified via combination index (CI) assays, with mechanistic validation through ATPase activity kits and membrane fluidity measurements. Notably, this compound shows weaker P-gp ATPase stimulation compared to Alisol A 24-acetate, suggesting structure-activity differences .
Q. How do tissue-specific ratios of this compound and related triterpenoids influence pharmacological efficacy in Alisma orientalis extracts?
The ratio of this compound to analogs (e.g., Alisol B, Alisol A 24-acetate) determines therapeutic outcomes. For example, a ratio of 2.99:14.34:6.01 (Alisol A 24-acetate:Alisol B:this compound) optimizes diuretic effects by downregulating AQP-2 expression while minimizing nephrotoxicity (Kim-1 levels). UPLC-QQQ-MS and transcriptome sequencing are used to correlate component ratios with bioactivity .
Q. What evidence exists for cross-talk between FXR and STAT3 pathways in this compound-mediated hepatocyte proliferation?
this compound induces STAT3 phosphorylation, upregulating anti-apoptotic genes (Bcl-xl) and cell cycle regulators (Cyclin D1, FoxM1b). Co-immunoprecipitation and siRNA knockdown experiments in hepatocyte models can dissect FXR-STAT3 crosstalk. Dose-dependent STAT3 activation is observed alongside FXR-mediated transporter regulation .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in plant extracts or biological samples?
Q. How should researchers address contradictions in reported bioactivities between this compound and its structural analogs?
Comparative studies using isoform-specific receptor assays (e.g., AR vs. GR transactivation) and molecular docking can clarify structure-activity relationships. For example, this compound’s weaker P-gp modulation vs. Alisol A 24-acetate highlights the impact of acetyl group positioning .
Data Contradictions and Resolution
- Hepatoprotection vs. Nephrotoxicity : While this compound reduces hepatotoxicity via FXR, high doses or improper ratios in formulations may elevate Kim-1 (kidney injury marker). Dose-response studies and component ratio optimization (e.g., 14.34:6.01 Alisol B:this compound) are critical .
- Receptor Activation Specificity : Discrepancies in AR/PR/GR modulation between studies may arise from cell type-specific receptor expression. Use standardized reporter cell lines (e.g., HEK293T transfected with AR/PR/GR) for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
